3-Hydroxy desloratadine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
13-chloro-10,10-dideuterio-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i1D2,5D,6D,7D,8D |
InChI Key |
NDFMTPISBHBIKE-AICYGMDHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Hydroxy Desloratadine-d4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the deuterated internal standard of 3-hydroxy desloratadine (B1670295), a major active metabolite of the second-generation antihistamine, loratadine (B1675096). The inclusion of a stable isotope-labeled internal standard is critical for accurate bioanalytical quantification in pharmacokinetic and drug metabolism studies. This document outlines a multi-step synthesis of the non-deuterated compound and a proposed, chemically sound method for the introduction of deuterium (B1214612) atoms at the 2,2,6,6-positions of the piperidine (B6355638) ring.
Overview of the Synthetic Strategy
The synthesis of 3-hydroxy desloratadine can be approached through a multi-step pathway commencing from readily available starting materials. The core of the strategy involves the construction of the tricyclic ring system, followed by the introduction of the hydroxyl group and, for the deuterated standard, the isotopic labeling of the piperidine moiety.
The general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of 3-hydroxy desloratadine-d4.
Synthesis of Non-Deuterated 3-Hydroxy Desloratadine
A known twelve-step synthesis of 3-hydroxy desloratadine starting from 3-methyl pyridine (B92270) has been reported in the literature.[1][2] The final steps of this synthesis are crucial as they lead to the direct precursor for both the deuterated and non-deuterated final products.
The key final intermediate is 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine. This compound undergoes demethylation to yield 3-methoxy desloratadine, which is then deprotected to afford the final 3-hydroxy desloratadine.
Key Final Steps of the Non-Deuterated Synthesis
The concluding steps in the synthesis of 3-hydroxy desloratadine are summarized in the following pathway:
Caption: Final synthetic steps for non-deuterated 3-hydroxy desloratadine.
Proposed Synthesis of 3-Hydroxy Desloratadine-d4
The commercially available 3-hydroxy desloratadine-d4 standard (CAS 1246819-99-7) is deuterated at the 2,2,6,6-positions of the piperidine ring. A plausible and efficient method to introduce these deuterium atoms involves the oxidation of an N-protected piperidine precursor to a stable intermediate, such as a pyridinone, followed by reduction with a deuterium-donating agent.
Proposed Deuteration Pathway
The proposed pathway for the synthesis of the deuterated standard would diverge from the non-deuterated synthesis at a late-stage intermediate. The N-methyl piperidine group would first be dealkylated and protected with a suitable group (e.g., Boc). This protected intermediate would then be oxidized, followed by reduction with a deuterated reducing agent, and subsequent deprotection and final synthetic modifications.
Caption: Proposed synthetic pathway for 3-hydroxy desloratadine-d4.
Experimental Protocols
The following are detailed experimental protocols for the key final steps of the synthesis.
Synthesis of 3-Methoxy Desloratadine (Non-Deuterated Precursor)
Reaction: Demethylation of 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.
-
Materials:
-
8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine
-
1-Chloroethyl chloroformate
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
To a solution of the starting material in dry CH2Cl2, add 1-chloroethyl chloroformate.
-
Heat the reaction mixture at 40 °C for 1 hour.
-
Remove the bulk of the CH2Cl2 and excess 1-chloroethyl chloroformate by distillation.
-
The residue is then dissolved in methanol and stirred at room temperature for 8 hours.
-
The solvent is removed under reduced pressure to afford 3-methoxy desloratadine.[1]
-
The product can be purified by column chromatography.
-
Synthesis of 3-Hydroxy Desloratadine (Final Non-Deuterated Product)
Reaction: Deprotection of 3-Methoxy Desloratadine.
-
Materials:
-
3-Methoxy Desloratadine
-
Boron tribromide (BBr3)
-
Dry Dichloromethane (CH2Cl2)
-
Concentrated aqueous ammonia (B1221849)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
To a solution of 3-methoxy desloratadine in dry CH2Cl2 at -20 °C, add a solution of BBr3 in CH2Cl2.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Cool the reaction mixture in an ice/salt bath and quench with concentrated aqueous ammonia to a pH of 6.
-
Separate the organic layer, and extract the aqueous layer with a mixture of CHCl3/MeOH (9:1 v/v).
-
Combine the organic phases, dry over Na2SO4, and concentrate under reduced pressure to yield 3-hydroxy desloratadine.[1]
-
Proposed Protocol for the Synthesis of 3-Hydroxy Desloratadine-d4
This proposed protocol is based on established chemical transformations for the deuteration of piperidine rings.
Step 1: N-Demethylation and Protection of a Suitable Precursor
A suitable precursor, such as 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, would first be N-demethylated, for example, using 1-chloroethyl chloroformate, followed by protection of the resulting secondary amine with a Boc group (di-tert-butyl dicarbonate).
Step 2: Oxidation of the N-Boc-Piperidine Ring
-
Materials:
-
N-Boc protected precursor from Step 1
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·H2O)
-
Sodium periodate (B1199274) (NaIO4)
-
Acetonitrile, Carbon tetrachloride, Water (solvent system)
-
-
Procedure:
-
Dissolve the N-Boc protected precursor in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of RuCl3·H2O.
-
Add NaIO4 portion-wise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction to isolate the pyridinone intermediate.
-
Step 3: Reduction of the Pyridinone Intermediate with a Deuterated Reducing Agent
-
Materials:
-
Pyridinone intermediate from Step 2
-
Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride-d4 (LiAlD4)
-
Anhydrous solvent (e.g., THF or Methanol-d4)
-
-
Procedure:
-
Dissolve the pyridinone intermediate in a suitable anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the deuterated reducing agent (e.g., NaBD4) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully and perform an aqueous workup to isolate the N-Boc-d4-intermediate.
-
Step 4: Deprotection and Final Synthesis
The resulting N-Boc-d4-intermediate would then undergo deprotection of the Boc group (e.g., with trifluoroacetic acid) to yield the d4-analogue of 3-methoxy desloratadine. This intermediate would then be subjected to the deprotection of the methoxy (B1213986) group using BBr3 as described in section 4.2 to yield the final 3-hydroxy desloratadine-d4.
Quantitative Data
| Compound/Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3-Methoxy Desloratadine | 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | 1-Chloroethyl chloroformate, MeOH | CH2Cl2, MeOH | ~30 | >95 (after purification) |
| 3-Hydroxy Desloratadine | 3-Methoxy Desloratadine | BBr3 | CH2Cl2 | ~83 | >98 (after purification) |
| 3-Hydroxy Desloratadine-d4 | 3-Methoxy Desloratadine-d4 (proposed) | BBr3 | CH2Cl2 | Expected to be similar to non-deuterated | >98 (after purification) |
Note: Yields and purities are based on reported literature for the non-deuterated synthesis and are expected to be comparable for the proposed deuterated synthesis.
Conclusion
The synthesis of 3-hydroxy desloratadine-d4 as an internal standard is a crucial component of robust bioanalytical method development for loratadine and its metabolites. This guide provides a detailed overview of the established synthesis of the non-deuterated compound and a scientifically grounded proposed route for the introduction of deuterium at the 2,2,6,6-positions of the piperidine ring. The successful execution of this synthetic strategy will provide researchers with a high-purity internal standard, enabling accurate and reliable quantification of 3-hydroxy desloratadine in complex biological matrices.
References
- 1. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring [inis.iaea.org]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
Physicochemical Properties of 3-Hydroxy Desloratadine-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy desloratadine-d6, a deuterated stable isotope-labeled derivative of 3-hydroxy desloratadine. As the major active metabolite of the second-generation antihistamine desloratadine, understanding its physicochemical characteristics is crucial for its application in pharmacokinetic studies, bioanalytical method development, and as an internal standard in mass spectrometry-based assays.
While specific experimental data for the deuterated (d6) analog is not extensively published, this guide consolidates available data for the non-deuterated parent compound, 3-hydroxy desloratadine, and discusses the anticipated impact of deuterium (B1214612) labeling. The substitution of hydrogen with deuterium, a heavier stable isotope, typically results in subtle alterations to physicochemical properties due to the kinetic isotope effect.[1] These changes, such as minor shifts in acidity and lipophilicity, are generally minimal but can be significant in the context of drug metabolism and pharmacokinetics.[2]
Core Physicochemical Properties
| Property | Value (for non-deuterated 3-hydroxy desloratadine) | Source |
| Molecular Formula | C₁₉H₁₉ClN₂O | [3] |
| Molecular Weight | 326.82 g/mol | [3] |
| Monoisotopic Mass | 326.1185909 Da | [4] |
| pKa (Strongest Acidic) | 8.82 (Predicted) | [4] |
| pKa (Strongest Basic) | 9.79 (Predicted) | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.15 (ALOGPS), 2.89 (Chemaxon) | [4] |
| Water Solubility | 0.0151 mg/mL (Predicted) | [4] |
| Polar Surface Area | 45.15 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
Note on Deuterium Labeling: The primary impact of deuterium substitution on these properties is often observed in reaction kinetics (the kinetic isotope effect).[1] For equilibrium properties like pKa and logP, the changes are typically small. Deuteration can slightly decrease the acidity of molecules, leading to a minor increase in the pKa value.[5][6] The effect on lipophilicity (logP) and solubility is generally considered to be negligible for most practical purposes.[2][7]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a new chemical entity like this compound are crucial for regulatory submissions and in-depth research. Below are standard methodologies that can be applied.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]
Principle: A surplus of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8 to cover the physiological range).[10]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration being a common and reliable technique as outlined in OECD Guideline 112.[11][12][13]
Principle: The pKa is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms. In potentiometric titration, the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if the aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region of the curve. For multi-protic compounds, multiple inflection points may be observed, allowing for the determination of multiple pKa values.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[8][14]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.
Methodology:
-
Pre-saturation: n-octanol and water (or a suitable aqueous buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
-
Equilibration: The mixture is agitated for a sufficient time to allow for equilibrium to be established.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The logP is calculated using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Stability Assessment (Accelerated Stability Testing)
Accelerated stability studies are conducted to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity, as per ICH guidelines.[15][16]
Principle: The degradation rate of the compound is increased under accelerated conditions, and the data is used to estimate the shelf-life under normal storage conditions.
Methodology:
-
Sample Storage: Samples of this compound are stored under controlled, accelerated conditions (e.g., 40°C / 75% relative humidity).
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for purity and the presence of degradation products using a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: The change in the concentration of the parent compound and the formation of any degradation products are monitored over time to assess the stability of this compound under the tested conditions.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a deuterated drug metabolite like this compound.
Workflow for physicochemical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds [ouci.dntb.gov.ua]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. who.int [who.int]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 16. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for 3-Hydroxy Desloratadine-d6
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 3-hydroxy desloratadine-d6, an isotopically labeled internal standard crucial for pharmacokinetic and bioequivalence studies.
Compound Information
3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a second-generation antihistamine.[1][2][3] The deuterated version, this compound, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in clinical and preclinical trials.
| Parameter | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₉H₁₃D₆ClN₂O |
| Molecular Weight | ~332.88 g/mol |
| CAS Number | Not widely available |
| Storage | -20°C, protect from light |
Analytical Data
The following tables summarize the typical quantitative data found on a Certificate of Analysis for a batch of this compound.
Table 1: Physical and Chemical Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol (B129727), DMSO | Conforms |
Table 2: Purity and Identity
| Test | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 99.5% |
| Mass Identity (MS) | ESI-MS | Consistent with structure |
| Structural Identity (NMR) | ¹H NMR | Consistent with structure |
| Isotopic Purity | ESI-MS | ≥ 99% Deuterium (B1214612) incorporation |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity
This method is used to determine the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation: Agilent 1200 HPLC or equivalent.
-
Column: XDB-C18, 5 µm, 4.6 x 150 mm.[4]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight of the compound and the successful incorporation of deuterium atoms.
-
Instrumentation: Sciex API 3000 or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full scan for identity, Multiple Reaction Monitoring (MRM) for isotopic purity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated and non-deuterated forms to assess isotopic enrichment.
-
Sample Preparation: The sample is dissolved in methanol and infused into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR is used to confirm the chemical structure of the compound. For a deuterated compound, the absence of signals at specific positions confirms the location of deuterium labeling.
-
Instrumentation: Bruker DRX 300 (300 MHz) or equivalent.[4]
-
Solvent: Deuterated Methanol (CD₃OD) or Chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting chemical shifts and coupling constants are compared to a reference spectrum of the non-deuterated compound.
Visualizations
Metabolic Pathway of Desloratadine
Desloratadine undergoes a critical metabolic conversion to its active form, 3-hydroxy desloratadine. This process is complex, involving an initial glucuronidation step by the enzyme UGT2B10, followed by hydroxylation by CYP2C8.[6]
References
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ovid.com [ovid.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Hydroxy Desloratadine-d6 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics and bioequivalence studies, the precise quantification of drug molecules and their metabolites is paramount. This technical guide delves into the critical role of 3-hydroxy desloratadine-d6, a deuterated stable isotope-labeled internal standard, in the bioanalysis of desloratadine (B1670295). Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine.[1] Its primary metabolite, 3-hydroxy desloratadine, is also pharmacologically active.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry to ensure the accuracy, precision, and robustness of analytical methods.[2] This guide will provide an in-depth overview of its application, experimental protocols, and the underlying principles that make it an indispensable tool for researchers.
Core Application: An Internal Standard in Quantitative Bioanalysis
This compound serves a singular but critical function in research: it is employed as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but can be differentiated by the analytical instrument. By adding a known amount of the internal standard to both calibration standards and unknown samples, it is possible to correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[5]
Deuterated standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are nearly identical to their non-deuterated counterparts in terms of chemical properties, including extraction recovery and chromatographic retention time.[5] However, their increased mass allows them to be distinguished by the mass spectrometer. This near-identical behavior ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
Desloratadine's Mechanism of Action: A Signaling Pathway Overview
Desloratadine exerts its antihistaminic effects primarily through its action as a selective inverse agonist at the histamine (B1213489) H1 receptor.[6][7] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of histamine.[6][7] This is particularly relevant as the H1 receptor is known to have a degree of constitutive activity.
One of the key downstream effects of H1 receptor activation is the stimulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical modulator of allergic inflammation.[6] By stabilizing the inactive state of the H1 receptor, desloratadine effectively inhibits both histamine-stimulated and basal NF-κB activity.[6] This inhibition of NF-κB is believed to contribute to the anti-inflammatory properties of desloratadine.[6]
Caption: Desloratadine acts as an inverse agonist on the H1 receptor.
Experimental Protocols
The following are detailed methodologies for the quantification of desloratadine and its metabolite, 3-hydroxy desloratadine, in human plasma using a deuterated internal standard. These protocols are based on established and validated LC-MS/MS methods.[2][8]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of desloratadine, 3-hydroxy desloratadine, and this compound (or an analogous deuterated standard such as d4 or d5) in methanol (B129727) at a concentration of 100.0 µg/mL.[9]
-
Working Solutions: Prepare working solutions of the analytes and the internal standard by diluting the stock solutions with a suitable solvent, typically a mixture of methanol and water.[2]
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking pooled, drug-free human plasma with the analyte working solutions to achieve a desired concentration range (e.g., 100-11,000 pg/mL).[2]
-
Quality Control (QC) Samples: Prepare quality control samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.[2]
Sample Preparation
The goal of sample preparation is to extract the analytes and the internal standard from the biological matrix and remove potential interferences. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Method 1: Solid-Phase Extraction (SPE) [2]
-
Cartridge Conditioning: Condition an Oasis HLB solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 250 µL of plasma sample, add a known amount of the this compound internal standard working solution. Dilute the sample with 500 µL of 2% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution, followed by two washes with 1 mL of water.
-
Elution: Elute the analytes and internal standard with 1 mL of an elution solution (e.g., 3:97 ammonia:methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of the mobile phase.
Method 2: Liquid-Liquid Extraction (LLE) [9]
-
Sample Preparation: In a polypropylene (B1209903) tube, mix 400 µL of the plasma sample with 100 µL of the internal standard working solution (e.g., 10 ng/mL).
-
Extraction: Add 100 µL of 0.1 M NaOH solution and 3 mL of an extraction solvent (e.g., 80:20 v/v ethyl acetate:dichloromethane) and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness at 40°C. Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: A C18 column (e.g., Hypurity Advance, 50 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an organic phase (e.g., acetonitrile (B52724) and methanol) and an aqueous phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water) is typically used.[2] The specific ratio and gradient will depend on the specific method.
-
Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[2][9]
-
Injection Volume: 15 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
Detection: Monitor the analytes and internal standard using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions will need to be optimized for each compound. For example:
Data Presentation
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the analysis of desloratadine and 3-hydroxy desloratadine.
Table 1: Method Validation Parameters
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Linearity Range (pg/mL) | 100 - 11,000 | 100 - 11,000 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 100 | 100 |
Data adapted from a representative study.[2]
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Desloratadine | Low | 1.2 | 2.0 | 101.4 |
| Medium | 0.7 | 0.9 | 102.4 | |
| High | 1.5 | 2.7 | 99.5 | |
| 3-Hydroxy Desloratadine | Low | 4.6 | 5.1 | 99.9 |
| Medium | 3.2 | 4.5 | 100.8 | |
| High | 2.8 | 3.9 | 101.2 |
%CV = Coefficient of Variation. Data adapted from representative studies.[2][9]
Table 3: Recovery Data
| Analyte | Recovery (%) |
| Desloratadine | ~74 |
| 3-Hydroxy Desloratadine | ~70 |
| Deuterated Internal Standard | ~73 |
Data adapted from a representative study.[2]
Experimental Workflow
The overall workflow for a typical bioanalytical study using this compound as an internal standard is outlined below.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
This compound is a vital tool in modern bioanalytical research, enabling the accurate and precise quantification of desloratadine and its active metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is integral to pharmacokinetic, bioequivalence, and other drug development studies. The detailed protocols and data presented in this guide underscore the importance of stable isotope-labeled standards in generating reliable and reproducible results, ultimately contributing to a better understanding of the pharmacology of desloratadine and facilitating the development of safe and effective medicines.
References
- 1. JCI - Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model [jci.org]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Desloratadine Inhibits Constitutive and Histamine-Stimulated Nuclear Factor-κB Activity Consistent with Inverse Agonism at the Histamine H1 Receptor | Semantic Scholar [semanticscholar.org]
- 6. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 3-Hydroxy Desloratadine: A Technical Guide to the Metabolism of Loratadine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway of loratadine (B1675096), a widely used second-generation antihistamine, with a specific focus on its major active metabolite, 3-hydroxy desloratadine (B1670295). This document details the enzymatic processes, pharmacokinetic profiles of the key compounds, and the experimental methodologies used to elucidate these metabolic steps.
Introduction
Loratadine is a prodrug that undergoes extensive first-pass metabolism to form its primary active metabolite, desloratadine (descarboethoxyloratadine). Desloratadine is itself a potent and selective peripheral H1-receptor antagonist. Further metabolism of desloratadine leads to the formation of 3-hydroxy desloratadine, another active metabolite. Understanding the biotransformation of loratadine is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for identifying potential drug-drug interactions.
The Metabolic Pathway of Loratadine to 3-Hydroxy Desloratadine
The conversion of loratadine to 3-hydroxy desloratadine is a two-step process primarily occurring in the liver.
Step 1: Loratadine to Desloratadine
Loratadine is rapidly metabolized to desloratadine through a decarbethoxylation reaction. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies have identified CYP3A4 and CYP2D6 as the major enzymes responsible for this conversion.[1][2] Other CYP isoforms, including CYP1A1 and CYP2C19, also contribute to a lesser extent.[3] The formation of desloratadine is a critical activation step, as desloratadine exhibits significantly higher antihistaminic potency than the parent drug, loratadine.[4]
Step 2: Desloratadine to 3-Hydroxy Desloratadine
The subsequent hydroxylation of desloratadine to form 3-hydroxy desloratadine is a more complex process. It has been demonstrated that a crucial prerequisite for this hydroxylation is the N-glucuronidation of desloratadine. This initial conjugation step is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10. Following glucuronidation, the intermediate is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8. The resulting 3-hydroxy desloratadine glucuronide can then be deconjugated to yield 3-hydroxy desloratadine.
The following diagram illustrates the metabolic signaling pathway from loratadine to 3-hydroxy desloratadine.
Pharmacokinetic Profiles
The pharmacokinetic parameters of loratadine, desloratadine, and 3-hydroxy desloratadine are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize key pharmacokinetic data from various studies. It is important to note that direct comparative studies for all three analytes in a single trial are limited, and thus the data is compiled from different sources.
Table 1: Pharmacokinetic Parameters of Loratadine (Steady-State) [3]
| Parameter | Value (Mean ± SD or %CV) |
| Cmax (ng/mL) | 4.73 (119%) |
| AUC (0-24h) (ng·hr/mL) | 24.1 (157%) |
Data from a study with 10 mg loratadine tablets administered for 10 days.
Table 2: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine (Steady-State) [5]
| Analyte | Cmax (µg/L) | Tmax (hours) | AUC (0-24h) (µg·hr/L) | Half-life (t½) (hours) |
| Desloratadine | 3.98 | 3.17 | 56.9 | 26.8 |
| 3-Hydroxy Desloratadine | 1.99 | 4.76 | 32.3 | 36.0 |
Data from a multicenter, multidose, open-label trial with a 5mg oral dose of desloratadine once daily for 10 days in healthy adult volunteers.
Experimental Protocols
The characterization of the metabolic pathway of loratadine and the quantification of its metabolites rely on robust in vitro and analytical methodologies.
In Vitro Metabolism of Loratadine using Human Liver Microsomes
This protocol outlines a typical experiment to study the formation of desloratadine and 3-hydroxy desloratadine from loratadine in vitro.
Objective: To determine the metabolic profile of loratadine in human liver microsomes and identify the role of specific CYP and UGT enzymes.
Materials:
-
Loratadine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP and UGT inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, and a non-specific UGT inhibitor)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., deuterated desloratadine)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and loratadine (e.g., 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Phase I Metabolism: Initiate the reaction by adding the NADPH regenerating system.
-
Initiation of Phase II Metabolism: For the formation of 3-hydroxy desloratadine, add UDPGA to the incubation mixture along with the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Inhibitor Studies (Optional): To identify the specific enzymes involved, pre-incubate the microsomes with specific inhibitors before adding loratadine and initiating the reaction.
Analytical Method: LC-MS/MS for the Determination of Desloratadine and 3-Hydroxy Desloratadine
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine in a biological matrix (e.g., plasma or the supernatant from the in vitro incubation).[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.4% formic acid in water). A typical mobile phase composition is an 8:92 (v/v) mixture of acetonitrile and 0.4% (v/v) formic acid in water.[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Sample Preparation (from plasma):
-
Protein Precipitation: To a 0.3 mL plasma sample, add an internal standard and 0.75 mL of acetonitrile to precipitate proteins.[6]
-
Centrifugation: Vortex and centrifuge the sample.
-
Evaporation and Reconstitution: Transfer the supernatant and evaporate to near dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
The following diagram illustrates a typical experimental workflow for the analysis of loratadine metabolites.
Conclusion
The metabolism of loratadine to 3-hydroxy desloratadine is a multi-step enzymatic process involving both Phase I (CYP450) and Phase II (UGT) enzymes. Desloratadine and 3-hydroxy desloratadine are the major active metabolites contributing to the antihistaminic effects of loratadine. The detailed understanding of this metabolic pathway, coupled with robust analytical methodologies, is fundamental for drug development professionals in predicting drug efficacy, potential drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the core scientific principles and experimental approaches in the study of loratadine metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of 3-Hydroxy Desloratadine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 3-hydroxy desloratadine-d6, a deuterated internal standard crucial for the accurate quantification of the active metabolite 3-hydroxy desloratadine (B1670295) in pharmacokinetic and metabolic studies. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and details the experimental protocols for its analysis.
Introduction
3-Hydroxy desloratadine is the major active metabolite of desloratadine, a long-acting tricyclic antihistamine.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample extraction and ionization in quantitative mass spectrometry-based assays.[3] The accuracy of these assays is highly dependent on the chemical and isotopic purity of the internal standard.[4] Isotopic impurities, particularly the presence of the unlabeled (d0) analogue, can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[4] Therefore, a thorough characterization of the isotopic purity of this compound is a critical aspect of bioanalytical method validation.
Isotopic Purity Data
The isotopic purity of this compound is determined by measuring the relative abundance of all isotopologues (molecules with the same chemical formula but different isotopic composition). High-resolution mass spectrometry (HRMS) is the primary technique for this analysis. For reliable quantitative analysis, the isotopic enrichment of the d6 isotopologue should be ≥98%.[4][5]
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Difference from d0 | Theoretical Abundance (%) | Typical Experimental Abundance (%) |
| d0 (Unlabeled) | 0 | < 0.1 | < 0.1 |
| d1 | +1 | < 0.1 | < 0.1 |
| d2 | +2 | < 0.1 | < 0.1 |
| d3 | +3 | < 0.2 | < 0.2 |
| d4 | +4 | < 0.5 | < 0.5 |
| d5 | +5 | < 1.5 | < 1.2 |
| d6 | +6 | > 98.0 | > 98.0 |
Note: The data presented in this table is representative and may vary between different synthesis batches. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols
The determination of isotopic purity involves a multi-step process that includes sample preparation, instrumental analysis, and data processing. The following are detailed protocols for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the procedure for quantifying the isotopic distribution of this compound.
Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a liquid chromatography system (LC-MS).[6][7]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.[8]
-
-
LC-MS Analysis:
-
Inject the diluted sample into the LC-MS system. While direct infusion can be used, LC separation is recommended to resolve the analyte from any potential impurities.
-
LC Conditions (Typical):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
-
Data Acquisition:
-
Acquire full-scan mass spectra in positive ion mode over a mass range that encompasses all expected isotopologues (e.g., m/z 325-340).
-
Ensure the resolution is sufficient to separate the isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (d6).
-
Identify and integrate the peak areas of all other isotopologues (d0 to d5).
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
Acceptance Criteria: The isotopic enrichment, defined as the percentage of the d6 species, should be ≥98%.[4]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium (B1214612) labels.
Objective: To confirm the structural integrity and the location of deuterium atoms in this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The use of a non-deuterated solvent for ²H NMR is also possible.[9]
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium will confirm the location of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H (Deuterium) NMR spectrum.
-
The presence of signals in the ²H spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of successful labeling.[9]
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated compound.
-
Data Analysis: Compare the acquired spectra with the spectra of a non-deuterated reference standard of 3-hydroxy desloratadine to confirm the positions of deuterium incorporation.
Visualizations
The following diagrams illustrate the metabolic pathway of desloratadine and the general workflow for isotopic purity analysis.
Caption: Metabolic conversion of Desloratadine to 3-Hydroxy Desloratadine.
Caption: General workflow for determining isotopic purity by LC-HRMS.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. This guide has provided a framework for understanding and evaluating the isotopic purity of this essential internal standard. Adherence to the detailed protocols for HRMS and NMR analysis will ensure the high quality and accuracy required for drug development and research applications.
References
- 1. medicine.com [medicine.com]
- 2. jocpr.com [jocpr.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated 3-hydroxy desloratadine (B1670295), focusing on the commonly supplied tetradeuterated (d4) variant. It is intended to serve as a valuable resource for researchers and professionals in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable isotope-labeled internal standard for the quantification of 3-hydroxy desloratadine. This document outlines commercial suppliers, available product specifications, and detailed experimental protocols for its use.
Introduction
3-Hydroxy desloratadine is the major active metabolite of desloratadine, a long-acting, non-sedating antihistamine.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 3-hydroxy desloratadine-d4 (B562000), is the gold standard for mass spectrometric analysis, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[3] While the user request specified 3-hydroxy desloratadine-d6, a thorough market survey reveals that the tetradeuterated (d4) analog is the predominantly available commercial product.
Commercial Suppliers of 3-Hydroxy Desloratadine-d4
Several reputable suppliers offer 3-hydroxy desloratadine-d4 for research purposes. The following table summarizes the key information for some of these suppliers. It is important to note that catalog numbers and stock status are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Veeprho | 3-Hydroxy Desloratadine-D4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | Utilized as an internal standard in analytical and pharmacokinetic research.[3] |
| Simson Pharma | 3-Hydroxy Desloratadine-D4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | Accompanied by a Certificate of Analysis.[4] |
| Clearsynth | 3-Hydroxy Desloratadine-d4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | Available in various quantities (1 mg, 5 mg, 10 mg, etc.).[5] |
| Amzeal Research | 3-Hydroxy Desloratadine-D4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.8 | - |
| MyBioSource | 3-Hydroxy Desloratadine-d4, Biochemical | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | Chemical Purity: 98%, Isotopic Purity: 99.1%.[6] |
| Pharmaffiliates | 3-Hydroxy Desloratadine-d4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | - |
| LGC Standards | 3-Hydroxy Desloratadine-d4 | 1246819-99-7 | C₁₉H₁₅D₄ClN₂O | 330.84 | - |
| MedChemExpress | 3-Hydroxy desloratadine-d4 hydrobromide | 1246819-99-7 | C₁₉H₁₆DBrClN₂O | Not specified | Available as a hydrobromide salt. |
Metabolic Pathway of Desloratadine to 3-Hydroxy Desloratadine
The formation of 3-hydroxydesloratadine (B129375) from desloratadine is a multi-step enzymatic process primarily occurring in the liver. It involves an initial glucuronidation step followed by hydroxylation and subsequent deconjugation.[1][7] The key enzymes involved are UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[1][7]
References
- 1. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. veeprho.com [veeprho.com]
- 4. 3-Hydroxy Desloratadine-D4 | CAS No- 1246819-99-7 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Hydroxy Desloratadine-d6
This technical guide provides an in-depth overview of 3-hydroxy desloratadine-d6, a deuterated analog of the major active metabolite of desloratadine (B1670295). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and metabolic pathways.
Core Compound Identification
Table 1: Physicochemical Properties of 3-Hydroxy Desloratadine
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉ClN₂O | [1][2] |
| Molecular Weight | 326.82 g/mol | [2] |
| IUPAC Name | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridin-3-ol | [2] |
| Synonyms | Sch 45581, 3-Hydroxydesloratadine (B129375) | [1][2] |
Metabolic Pathway of Desloratadine to 3-Hydroxydesloratadine
The formation of 3-hydroxydesloratadine from desloratadine is a multi-step enzymatic process primarily occurring in the liver. It involves an initial glucuronidation step followed by hydroxylation and subsequent deconjugation.
The key enzymes involved in this pathway are UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8)[5][6]. The process begins with the N-glucuronidation of desloratadine by UGT2B10. This intermediate is then hydroxylated by CYP2C8. Finally, a rapid, non-enzymatic deconjugation (hydrolysis of the N-glucuronide) yields 3-hydroxydesloratadine[4][6].
References
- 1. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 3-Hydroxy Desloratadine-d4 | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Deuterated Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated internal standards are fundamental tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Their near-identical physicochemical properties to the analytes of interest allow for precise correction of variability during sample preparation and analysis. However, the accuracy of these methods hinges on the presumed stability of the deuterated standard. This technical guide provides a comprehensive overview of the factors influencing the stability of deuterated internal standards, methods for their evaluation, and best practices for their use.
Core Principles of Deuterated Internal Standard Stability
The utility of a deuterated internal standard is predicated on its chemical and isotopic integrity throughout the analytical workflow. Any degradation or loss of deuterium (B1214612) can lead to inaccurate quantification. The primary factors governing the stability of these standards are:
-
Isotopic Purity and Enrichment: The isotopic purity of a deuterated standard is a critical parameter. High isotopic enrichment (ideally ≥98%) is essential to prevent interference from the natural isotopic abundance of the analyte. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[1]
-
Position of Deuterium Labeling: Deuterium atoms should be strategically placed on chemically stable positions within the molecule. Sites prone to hydrogen-deuterium (H/D) exchange with the solvent or matrix components, such as hydroxyl (-OH), amine (-NH), and sulfhydryl (-SH) groups, should be avoided.[1] Such exchange compromises the mass difference between the standard and the analyte, undermining the principle of isotope dilution mass spectrometry.
-
Storage and Handling Conditions: Proper storage is crucial to maintain the integrity of deuterated standards. Key considerations include temperature, light exposure, and the choice of solvent.[2]
Factors Affecting Stability
Several environmental and chemical factors can influence the stability of deuterated internal standards:
-
Temperature: Elevated temperatures can accelerate both chemical degradation and the rate of H/D exchange.[2] Long-term storage at low temperatures, such as -20°C or -80°C, is generally recommended.[3]
-
pH: Acidic or basic conditions can catalyze H/D exchange, particularly for deuterium atoms located on carbons adjacent to carbonyl groups or on heteroatoms.[2] Maintaining a neutral pH in aqueous solutions is a key strategy to prevent isotopic exchange.
-
Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred for storing stock solutions.[2] While aqueous mobile phases are common in LC-MS, the stability of the deuterium label in these conditions must be validated.[4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can sometimes influence the stability of the internal standard.[5] Differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, can also lead to inaccurate quantification.[6]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of various deuterated compounds under different conditions, synthesized from multiple sources.
Table 1: Long-Term Stability of Steroids in Dried Blood Spots (DBS)
| Steroid | Storage Temperature | Stability Duration | Reference |
| Cortisol | Room Temperature | Stable up to 3 months | [7] |
| Cortisol | 4°C | Stable up to 6 months | [7] |
| Cortisol | -20°C | Stable up to 6 months | [7] |
| Cortisone | Room Temperature | Stable up to 14 days | [7] |
| Cortisone | 4°C | Stable up to 14 days | [7] |
| Cortisone | -20°C | Stable up to 6 months | [7] |
| Androstenedione | Room Temperature | Stable up to 7 days | [7] |
| Androstenedione | 4°C | Stable up to 6 months | [7] |
| Androstenedione | -20°C | Stable up to 6 months | [7] |
| 17-OHP | -20°C | Stable up to 3 months | [7] |
Table 2: Stability of Various Metabolites in Human Plasma at -80°C over Five Years
| Metabolite Class | Average Change | Observation | Reference |
| Amino Acids | +15.4% | Increased concentration | [8] |
| Acylcarnitines | -12.1% | Decreased concentration | [8] |
| Diacyl-phosphatidylcholines | -17.0% | Decreased concentration | [8] |
| Sphingomyelins | -14.8% | Decreased concentration | [8] |
Note: While this study was not specific to deuterated standards, it provides valuable insights into the long-term stability of analogous endogenous compounds under typical biobanking conditions.
Table 3: Deuterium Incorporation in Fatty Acids
| Deuterated Fatty Acid | Position | Deuterium Incorporation | Reference |
| D5-7 Linolenic Acid (LnA) | Bis-allylic | 80-98% | [2] |
| D6-8 Arachidonic Acid (ARA) | Bis-allylic | 95-100% | [2] |
| D7-9 Eicosapentaenoic Acid (EPA) | Bis-allylic | 81-100% | [2] |
| D9-11 Docosahexaenoic Acid (DHA) | Bis-allylic | 83-100% | [2] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Internal Standard Stability
This protocol outlines a general procedure to assess the stability of a deuterated internal standard under various conditions.
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations in the same matrix as the study samples.
-
Spike these QC samples with the deuterated internal standard at the working concentration.
2. Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.
3. Stability Assessment:
-
Freeze-Thaw Stability: Subject a set of QC samples to a minimum of three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a duration that mimics the expected sample handling time.[9]
-
Long-Term Stability: Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or exceeding the study's duration.[9]
4. Analysis of Stability Samples:
-
After the specified storage period or number of cycles, process and analyze the stability QC samples.
5. Data Evaluation:
-
Calculate the mean concentration and precision (%CV) of the stability samples.
-
Compare these results to the T0 samples. The mean concentration of the stability samples should be within ±15% of the T0 samples.
Protocol 2: Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental to quantitative analysis.
1. Stock Solution Preparation:
-
Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[2]
-
Quantitatively transfer the standard to a Class A volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to dissolve the standard.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly.
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions (typically -20°C or colder).[3]
2. Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Prepare working solutions by diluting the stock solution with an appropriate solvent to the desired concentration.
Visualizing Key Concepts and Workflows
Conclusion
The stability of deuterated internal standards is a critical prerequisite for accurate and reliable quantitative bioanalysis. A thorough understanding of the factors that can impact their chemical and isotopic integrity, coupled with rigorous validation of their stability under study-specific conditions, is essential. By adhering to best practices for storage, handling, and experimental design, researchers can confidently leverage the power of deuterated internal standards to generate high-quality data in drug development and other scientific disciplines.
References
- 1. db.cngb.org [db.cngb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Desloratadine in Human Plasma using 3-hydroxy desloratadine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desloratadine (B1670295) in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-hydroxy desloratadine-d6, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method was validated over a linear range of 0.05 to 10 ng/mL and is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine and the major active metabolite of loratadine.[1][2] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[2][3] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][4]
The primary metabolic pathway of desloratadine involves hydroxylation to 3-hydroxy desloratadine, which is also pharmacologically active, followed by glucuronidation.[2][6][7] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. While deuterated forms of desloratadine have been used, this method employs this compound, a close structural analog and metabolite, to closely mimic the analytical behavior of the analyte.
Experimental
Materials and Reagents
-
Desloratadine reference standard (≥98% purity)
-
This compound (internal standard, IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
Standard Solutions
Stock solutions of desloratadine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| Desloratadine | 311.1 | 259.2 | 200 | 60 | 35 |
| This compound (IS) | 333.2 | 279.2 | 200 | 65 | 38 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
Linearity:
The calibration curve was linear over the concentration range of 0.05 to 10 ng/mL for desloratadine. A correlation coefficient (r²) of >0.995 was consistently achieved.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data for Desloratadine
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.15 | 4.8 | 102.3 | 5.5 | 101.7 |
| Medium | 2.5 | 3.2 | 98.9 | 4.1 | 99.5 |
| High | 7.5 | 2.5 | 100.8 | 3.6 | 100.2 |
Sensitivity:
The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, with a signal-to-noise ratio of >10.
Visualizations
Metabolic Pathway of Desloratadine
Caption: Metabolic pathway of desloratadine to 3-hydroxy desloratadine.
Experimental Workflow
Caption: Experimental workflow for desloratadine analysis.
Conclusion
This application note presents a simple, rapid, and sensitive LC-MS/MS method for the quantification of desloratadine in human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. The method has been successfully validated and is suitable for high-throughput analysis in clinical and research settings.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desloratadine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-hydroxy desloratadine-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 3-hydroxy desloratadine-d6 as an internal standard in pharmacokinetic (PK) studies of desloratadine (B1670295). Desloratadine is the primary active metabolite of loratadine, a widely used second-generation antihistamine.[1][2] The major metabolic pathway of desloratadine involves hydroxylation to 3-hydroxy desloratadine, which is also pharmacologically active.[3][4] Accurate quantification of both desloratadine and its 3-hydroxy metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[6][7]
Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the analyte (3-hydroxy desloratadine), it behaves similarly during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte to the internal standard, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification.
Metabolic Pathway of Desloratadine
The metabolic conversion of desloratadine to its active metabolite, 3-hydroxy desloratadine, is a key consideration in pharmacokinetic assessments. The following diagram illustrates this primary metabolic step.
References
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Bioanalytical Method for the Quantification of 3-Hydroxy Desloratadine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of desloratadine (B1670295) and its metabolites.
Introduction
Desloratadine is a potent, long-acting, non-sedating antihistamine and the primary active metabolite of loratadine. It exerts its effect by selectively antagonizing peripheral histamine (B1213489) H1 receptors.[1][2] A major active metabolite of desloratadine is 3-hydroxy desloratadine, and its quantification in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] This application note details a robust and sensitive bioanalytical method for the determination of 3-hydroxy desloratadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 3-hydroxy desloratadine-d6 as an internal standard (IS) to ensure accuracy and precision. While specific mass transitions for the d6 variant require experimental determination, this document provides a comprehensive framework for method development and validation based on established principles for analogous deuterated standards.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: 3-Hydroxy desloratadine and this compound (synthesis required or custom order).
-
Chemicals and Solvents: Acetonitrile, methanol (B129727), formic acid, ammonium (B1175870) formate, water (all LC-MS grade). Human plasma (with K2EDTA as anticoagulant).
-
Solid Phase Extraction (SPE) Cartridges: Oasis MCX or equivalent mixed-mode cation exchange cartridges.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxy desloratadine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-hydroxy desloratadine stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 400 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.1 → 275.1[5]
-
This compound: To be determined experimentally. The precursor ion would be expected at m/z 333.1. The product ion would likely be a stable fragment following the loss of a neutral molecule, similar to the non-deuterated analyte.
-
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Stability Data
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 24 hours | 95 - 105% |
| Freeze-Thaw Cycles | 3 cycles | 93 - 107% |
| Long-term (-80°C) | 90 days | 96 - 104% |
Mandatory Visualization
Diagram 1: Bioanalytical Workflow
Caption: Bioanalytical workflow for 3-hydroxy desloratadine.
Diagram 2: Desloratadine Mechanism of Action
Caption: Desloratadine's antagonism of the H1 receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Desloratadine Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine (B1670295) is the active metabolite of loratadine (B1675096), a non-sedating antihistamine used to treat allergies. Accurate quantification of desloratadine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte, thereby ensuring the sensitivity, accuracy, and robustness of the analytical method.
This document provides detailed application notes and protocols for the three most common sample preparation techniques for desloratadine analysis in human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Method Comparison
The choice of sample preparation method depends on various factors, including the required sensitivity, sample throughput, cost, and the analytical technique employed.
-
Solid-Phase Extraction (SPE) is known for providing the cleanest extracts, minimizing matrix effects, and offering high analyte recovery.[1][2] It is often preferred for high-sensitivity applications, such as those requiring a low limit of quantification (LLOQ).[1][2]
-
Liquid-Liquid Extraction (LLE) is a classic and effective technique for separating analytes from biological matrices based on their differential solubility in two immiscible liquid phases. It can provide clean extracts and good recovery.[3][4]
-
Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method.[5] It involves adding an organic solvent to the plasma to precipitate proteins. However, it may result in less clean extracts compared to SPE and LLE, potentially leading to ion suppression in LC-MS/MS analysis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for desloratadine analysis in human plasma.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Desloratadine | 3-OH Desloratadine | Reference |
| Linearity Range (pg/mL) | 100 - 11,000 | 100 - 11,000 | [1] |
| 25 - 10,000 | 25 - 10,000 | [2] | |
| LLOQ (pg/mL) | 100 | 100 | [1] |
| 25 | 25 | [2] | |
| Mean Recovery (%) | 74.6 | 69.3 | [1] |
| Not Reported | Not Reported | [2] | |
| Precision (%CV) | Within-batch: 4.6 | Within-batch: 5.1 | [1] |
| Between-batch: 4.4 | Between-batch: 5.0 | [1] | |
| Between-run: ≤7.5 | Between-run: ≤6.3 | [2] | |
| Accuracy (% Nominal) | Within-batch: 100.4 | Within-batch: 99.9 | [1] |
| Between-batch: 100.1 | Between-batch: 100.0 | [1] | |
| Between-run bias: 4.1 to 8.0 | Between-run bias: -11.5 to -4.8 | [2] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Desloratadine | Reference |
| Linearity Range (pg/mL) | 5.0 - 5000.0 | [3][4] |
| 50 - 10,000 | [6] | |
| LLOQ (pg/mL) | 5.0 | [3][4] |
| 50 | [6] | |
| Mean Recovery (%) | 90.3 | [3] |
| Precision (%CV) | Intra-day: 0.7 - 2.0 | [3][4] |
| Inter-day: 0.7 - 2.7 | [3][4] | |
| Accuracy (%) | Intra-day: 101.4 - 102.4 | [3][4] |
| Inter-day: 99.5 - 104.8 | [3][4] |
Table 3: Protein Precipitation (PPT) Performance Data
| Parameter | Desloratadine | Loratadine | Reference |
| Linearity Range (ng/mL) | Not specified | Not specified | [5][7] |
| Limit of Detection (ng/mL) | 1.97 | 1.80 | [5][7] |
| Mean Recovery (%) | Not specified | Not specified | |
| Precision (%CV) | Not specified | Not specified | |
| Accuracy (%) | Not specified | Not specified |
Note: Detailed quantitative data for desloratadine using a dedicated Protein Precipitation protocol is less commonly published. The data presented is from a method analyzing both loratadine and desloratadine.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a validated LC-MS/MS method for the determination of desloratadine and its metabolite, 3-OH desloratadine, in human plasma.[1]
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
Internal Standard (IS): Deutrated desloratadine (DES-D5)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonia (B1221849) solution
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Oasis HLB cartridges
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold for SPE
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 50 ng/mL of DES-D5).
-
Add 400 µL of 10 mM disodium hydrogen phosphate solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place Oasis HLB cartridges on the positive pressure manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Further, wash with 1 mL of a methanol/water solution (e.g., 10:90, v/v).
-
-
Elution:
-
Elute the analytes with an appropriate volume of eluent solution (e.g., 1 mL). A common eluent is a mixture of ammonia and methanol (e.g., 3:97, v/v).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS/MS analysis (e.g., 200 µL).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated LC-MS/MS method for the quantification of desloratadine in human plasma.[3]
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
Internal Standard (IS): Desloratadine-d5 (DLD5)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Extraction solvent: Ethyl acetate:Dichloromethane (80:20, v/v)
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 400 µL of human plasma into a polypropylene tube.
-
Add 100 µL of the internal standard solution (e.g., 10 ng/mL of DLD5).
-
Vortex briefly for about 5 seconds.
-
-
Basification and Extraction:
-
Add 100 µL of 0.1 M NaOH solution to the plasma sample.
-
Add 3 mL of the extraction solvent (ethyl acetate:dichloromethane, 80:20, v/v).
-
Vortex for approximately 10 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 rpm for about 5 minutes at ambient temperature. This will separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Vortex to dissolve the residue completely.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protein Precipitation (PPT) Protocol
This is a general protocol for protein precipitation, which can be adapted for desloratadine analysis.[5][8][9]
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of high speeds
Procedure:
-
Sample Preparation:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add a volume of cold acetonitrile, typically in a 3:1 or 4:1 ratio of solvent to plasma (e.g., 300 µL or 400 µL of acetonitrile for 100 µL of plasma).[9]
-
Vortex vigorously for 1-2 minutes to ensure complete precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm or higher) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the desloratadine and internal standard, without disturbing the protein pellet.
-
-
Further Processing (Optional but Recommended):
-
The supernatant can be directly injected for LC-MS/MS analysis.
-
Alternatively, for a cleaner sample, the supernatant can be evaporated to dryness and reconstituted in the mobile phase. This step helps to concentrate the analyte and remove some of the organic solvent.
-
Caption: Protein Precipitation (PPT) Workflow.
Conclusion
The selection of a sample preparation method for desloratadine analysis in human plasma is a critical decision that impacts the quality and reliability of the results. Solid-Phase Extraction offers the cleanest samples and high recovery, making it ideal for sensitive analyses. Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and cost-effectiveness. Protein Precipitation is a rapid and simple method suitable for high-throughput screening, although it may require further optimization to mitigate matrix effects. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for desloratadine.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Solid-Phase Extraction Protocol for 3-Hydroxy Desloratadine: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-hydroxy desloratadine (B1670295), the primary active metabolite of desloratadine, from human plasma. The described methodology is crucial for accurate quantification in pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This protocol is based on established and validated bioanalytical methods and is intended to provide a robust starting point for researchers. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Desloratadine is a long-acting, non-sedating antihistamine and the active metabolite of loratadine. It is extensively metabolized in the body to 3-hydroxy desloratadine, which is also pharmacologically active. Accurate measurement of 3-hydroxy desloratadine in biological matrices such as human plasma is essential for understanding the overall pharmacokinetic profile of desloratadine. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis, offering significant advantages over other sample preparation methods like liquid-liquid extraction by providing cleaner extracts and higher throughput. This application note details a reliable SPE protocol for 3-hydroxy desloratadine.
Experimental Protocol
This protocol is adapted from validated methods for the analysis of desloratadine and 3-hydroxy desloratadine in human plasma.[1][2][3]
Materials and Reagents:
-
Human plasma with EDTA as anticoagulant
-
3-hydroxy desloratadine reference standard
-
Internal Standard (e.g., [2H4]3-OH desloratadine or Desloratadine-D5)[3][4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium (B1175870) hydroxide (B78521) (AR grade)
-
Water (deionized or HPLC grade)
-
SPE Sorbent: Mixed-mode or strong cation exchange (SCX) cartridges or 96-well plates are commonly used.[1][2] This protocol will detail the use of an SCX sorbent.
Equipment:
-
SPE manifold (for cartridges or 96-well plates)
-
Vacuum pump
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 250 µL aliquot of plasma, add the internal standard.
-
Dilute the plasma sample with 500 µL of 2% formic acid in water.[2]
-
Vortex the mixture thoroughly.
Solid-Phase Extraction Procedure:
The following procedure is based on the use of a strong cation exchange (SCX) SPE plate.[2]
-
Conditioning: Condition the SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid in water.[2] Ensure the sorbent does not go dry before sample loading.
-
Loading: Apply the pre-treated plasma sample to the conditioned SPE plate under a gentle vacuum (approximately 5 in. Hg).[2]
-
Washing:
-
Elution: Elute the analyte and internal standard with two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.[2]
-
Dry-down: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase used for the LC-MS/MS analysis.[2]
Data Presentation
The following table summarizes the performance characteristics of SPE methods for 3-hydroxy desloratadine reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| SPE Sorbent | Mixed-mode | SPEC® SCX | Not Specified |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Recovery | >94.0% (Inter-run accuracy)[1] | ~85% | Not Reported |
| Precision (%CV) | 3.1% to 11.1% (Between-run)[1] | Not Reported | LLOQ: 5.1%, QC samples: ≤6.3% (Between-run)[3][4] |
| Accuracy (%Bias) | Better than 94.0% (Inter-run)[1] | Not Reported | LLOQ: +3.4%, QC samples: -11.5% to -4.8% (Between-run)[4] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1] | 1 ng/mL | 25 pg/mL[4] |
| Linear Range | 0.025 - 10 ng/mL[1] | 1 - 10 ng/mL[2] | 25 - 10000 pg/mL[4] |
LC-MS/MS Analysis
Following SPE, the reconstituted samples are analyzed by LC-MS/MS. A typical method would involve a C18 reversed-phase column with gradient elution. The mobile phase often consists of a mixture of methanol or acetonitrile and an aqueous buffer containing an additive like formic acid or ammonium formate.[2][3] Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).[2]
Example MRM Transition:
-
3-hydroxy desloratadine: m/z 327.2 → m/z 275.1[2]
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for 3-Hydroxy Desloratadine.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and robust method for the extraction of 3-hydroxy desloratadine from human plasma. The use of strong cation exchange sorbents allows for effective removal of endogenous interferences, resulting in clean extracts suitable for sensitive LC-MS/MS analysis. The presented workflow and performance data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. This method meets the regulatory requirements for selectivity, sensitivity, precision, and accuracy.[4]
References
- 1. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of Desloratadine and Its Metabolites from Human Plasma for LC-MS/MS Analysis
Introduction
Desloratadine (B1670295) is a potent, long-acting, non-sedating, selective peripheral histamine (B1213489) H1-receptor antagonist. It is the primary active metabolite of loratadine (B1675096) and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] The major active metabolite of desloratadine is 3-hydroxydesloratadine (B129375), which also contributes to the therapeutic effect.[1][2] Accurate and reliable quantification of desloratadine and its metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous extraction of desloratadine and 3-hydroxydesloratadine from human plasma, followed by sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
Liquid-liquid extraction is a sample preparation technique that separates analytes from a complex matrix by partitioning them between two immiscible liquid phases. In this application, desloratadine and its metabolite, being basic compounds, are extracted from an alkalinized plasma sample into an organic solvent. This process effectively removes endogenous interferences such as proteins and phospholipids, resulting in a cleaner extract for LC-MS/MS analysis, thereby enhancing sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
Desloratadine and 3-hydroxydesloratadine reference standards
-
Desloratadine-d5 (or other suitable internal standard)
-
Human plasma (with EDTA as anticoagulant)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Polypropylene (B1209903) centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of desloratadine, 3-hydroxydesloratadine, and the internal standard (e.g., desloratadine-d5) in methanol at a concentration of 100.0 µg/mL.[3] Store these solutions at 2-8 °C.[3]
-
Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions with a suitable solvent, such as a methanol/water mixture.
-
Calibration and QC Samples: Spike drug-free human plasma with appropriate volumes of the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.[3] For instance, calibration standards for desloratadine can be prepared at levels of 5.0, 10.0, 200.0, 800.0, 1400.0, 2000.0, 3000.0, 4000.0, and 5000.0 pg/mL, while QC samples can be prepared at 5.0, 15.0, 2500.0, and 3500.0 pg/mL.[3]
Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: To a labeled polypropylene tube, add 400 µL of the plasma sample (unknown, calibration standard, or QC).[3]
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., 10 ng/mL desloratadine-d5) to each tube.[3]
-
Vortex Mixing: Briefly vortex the mixture for approximately 5 minutes.[3]
-
Alkalinization: Add 100 µL of 0.1 M NaOH solution to each tube to raise the pH.[3] This ensures that desloratadine and its metabolites are in their non-ionized form, facilitating their transfer into the organic phase.
-
Extraction Solvent Addition: Add 3 mL of the extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v) to each tube.[3] Alternatively, ethyl ether can also be used as the extraction solvent.[5][6]
-
Vortex Extraction: Vortex the tubes vigorously for approximately 10 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.[3]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature to separate the aqueous and organic layers.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[4]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 150-400 µL) of the mobile phase or a reconstitution solution (e.g., 10 mM ammonium formate and methanol, 20:80 v/v).[2][3]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
Table 1: Summary of LLE Method Performance for Desloratadine
| Parameter | Value | Reference |
| Linearity Range | 5.0–5000.0 pg/mL | [3][4] |
| Correlation Coefficient (r²) | ≥0.9994 | [3][4] |
| Intra-day Precision (%CV) | 0.7–2.0% | [3][4] |
| Inter-day Precision (%CV) | 0.7–2.7% | [3][4] |
| Intra-day Accuracy | 101.4–102.4% | [3][4] |
| Inter-day Accuracy | 99.5–104.8% | [3][4] |
Table 2: Summary of Method Performance for Desloratadine and 3-Hydroxydesloratadine
| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |
| Linearity Range | 0.05–10 ng/mL | 0.05–10 ng/mL | [6] |
| LLOQ | 0.050 ng/mL | 0.050 ng/mL | [7] |
| Intra-batch RSD | < 15% | < 15% | [7] |
| Inter-batch RSD | < 15% | < 15% | [7] |
Visualization
Caption: Workflow for the liquid-liquid extraction of desloratadine and its metabolites.
The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the simultaneous determination of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma.[6] The method is shown to be sensitive, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings.[3][4][6] The use of a deuterated internal standard ensures reliable quantification by compensating for matrix effects and variations in extraction efficiency. This robust LLE-LC-MS/MS methodology can be successfully applied to pharmacokinetic and bioequivalence studies of desloratadine.[3][6][7]
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Desloratadine in Pediatric Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of desloratadine (B1670295) in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are compiled from validated methods published in peer-reviewed literature, with specific considerations for the limited sample volumes often encountered in pediatric studies.
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine. It is the active metabolite of loratadine (B1675096) and is used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] Pharmacokinetic studies in the pediatric population are crucial for establishing safe and effective dosing regimens.[3][4][5] The low concentrations of desloratadine in plasma necessitate highly sensitive and specific analytical methods, such as LC-MS/MS, for accurate quantification.[1][6][7]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of desloratadine in pediatric plasma.
Materials and Reagents
-
Desloratadine reference standard
-
Desloratadine-d5 (B602666) (or other suitable deuterated analog) as an internal standard (IS)[6][8]
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Ammonium formate (B1220265)
-
Formic acid
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Various organic solvents for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
Sample Preparation
Given the limited volume of pediatric plasma samples, sample preparation methods that are efficient with small volumes are prioritized. Both liquid-liquid extraction (LLE) and protein precipitation (PP) are suitable. Solid-phase extraction (SPE) can also be used and is amenable to automation.[1]
Protocol 1: Liquid-Liquid Extraction (LLE) [6][9]
This method offers high recovery and clean extracts.
-
To 100 µL of pediatric plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., desloratadine-d5 in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PP)
This is a simpler and faster method, though it may result in a less clean extract compared to LLE.
-
To 50 µL of pediatric plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| Column | C18 column (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm)[6][8] or similar |
| Mobile Phase | A: 10 mM Ammonium formate in waterB: MethanolIsocratic elution with 20:80 (v/v) A:B[6][8] |
| Flow Rate | 0.7 mL/min[6][8] |
| Injection Volume | 5 - 15 µL[1][10] |
| Column Temperature | 40°C[6][8] |
| Run Time | 2.5 - 5 minutes[1][6] |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6][8] |
| MRM Transitions | Desloratadine: m/z 311.2 → 259.2[6][8]Desloratadine-d5 (IS): m/z 316.2 → 264.3[6][8] |
| Source Temperature | 500°C[6] |
| Ion Spray Voltage | 5500 V[6] |
| Curtain Gas | 20 psi[6] |
| Collision Gas | 5 psi[6] |
Data Presentation
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for desloratadine in human plasma, which is applicable to pediatric samples.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| Desloratadine | 5.0 - 5000.0[6][9] | ≥ 0.9994[6][9] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5.0 | < 2.0%[6] | < 2.7%[6] | 99.5 - 104.8%[6][9] |
| Low | 15.0 | < 2.0%[6] | < 2.7%[6] | 99.5 - 104.8%[6][9] |
| Medium | 2500.0 | < 2.0%[6] | < 2.7%[6] | 99.5 - 104.8%[6][9] |
| High | 3500.0 | < 2.0%[6] | < 2.7%[6] | 99.5 - 104.8%[6][9] |
Note: A study specifically in children reported a lower limit of quantification (LLOQ) of 0.025 ng/mL (25 pg/mL) for desloratadine.[3][4]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) |
| Desloratadine | 89.6 - 91.2%[6] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of desloratadine in pediatric plasma.
Caption: Overview of the workflow from sample collection to data analysis.
Caption: Step-by-step liquid-liquid extraction protocol.
Conclusion
The LC-MS/MS methods outlined in this document are robust, sensitive, and specific for the quantification of desloratadine in pediatric plasma samples. The provided protocols, with an emphasis on smaller sample volumes, are well-suited for pharmacokinetic studies in children. Proper validation of these methods in accordance with regulatory guidelines is essential before their application in clinical research.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerius | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desloratadine dose selection in children aged 6 months to 2 years: comparison of population pharmacokinetics between children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for Desloratadine Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting drug-drug interaction (DDI) studies of desloratadine (B1670295), with a focus on the appropriate selection and use of an internal standard for bioanalytical quantification. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for this type of analysis.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. Understanding its potential for drug-drug interactions is a critical aspect of its clinical development and post-marketing surveillance. Accurate and reliable quantification of desloratadine and its primary metabolite, 3-hydroxydesloratadine (B129375), in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the precision and accuracy of the bioanalytical method by compensating for variability in sample preparation and instrument response.[1][2][3]
Recommended Internal Standard
For the quantification of desloratadine in biological samples, a stable isotope-labeled analog is the most appropriate internal standard.
Recommended Internal Standard: Desloratadine-d5 (DLD5) or Desloratadine-d4.[4][5][6][7][8][9]
Rationale: Stable isotope-labeled internal standards exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and reproducible results.[2][4] Desloratadine-d5 and -d4 have been successfully used in numerous validated bioanalytical methods for desloratadine.[4][5][7][9]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the simultaneous determination of desloratadine and its major active metabolite, 3-hydroxydesloratadine, in plasma.[4][5][8]
Sample Preparation
Either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for the extraction of desloratadine and the internal standard from the plasma matrix.[4][5][7][9][10]
Protocol for Liquid-Liquid Extraction (LLE):
-
To 200 µL of human plasma in a clean tube, add 25 µL of the internal standard working solution (Desloratadine-d5, 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Chromatographic Conditions
The following table summarizes typical LC conditions for the analysis of desloratadine.
| Parameter | Recommended Conditions |
| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm)[4][7] or BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: 10 mM Ammonium formate (B1220265) in water; B: Methanol. Isocratic elution with 80% B.[4][7] |
| Flow Rate | 0.7 mL/min[4][7] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[4] |
Mass Spectrometric Conditions
The mass spectrometer should be operated in the positive ion mode using multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.2 | 259.2[4][7] |
| Desloratadine-d5 (IS) | 316.2 | 264.3[4][7] |
| 3-Hydroxydesloratadine | 327.2 | 259.1 |
Method Validation Parameters
A summary of typical validation parameters for the bioanalytical method is presented below.
| Parameter | Typical Range/Value |
| Linearity Range | 5.0 - 5000.0 pg/mL[4][7] or 40.1 - 8005.0 pg/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.999[4][7] |
| Intra-day Precision (%CV) | 0.7 - 2.0%[4][7] |
| Inter-day Precision (%CV) | 0.7 - 2.7%[4][7] |
| Intra-day Accuracy (%) | 101.4 - 102.4%[4][7] |
| Inter-day Accuracy (%) | 99.5 - 104.8%[4][7] |
| Recovery (%) | > 80% |
| Matrix Effect | Monitored and minimized through the use of a stable isotope-labeled IS. |
| Stability (Freeze-thaw, Bench-top, Post-operative) | Analyte should be stable under typical laboratory conditions.[4][5][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of desloratadine.
Desloratadine Metabolic Pathway
Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.
Drug-Drug Interaction Considerations
Desloratadine itself has been shown to be a weak inhibitor of cytochrome P450 enzymes such as CYP2B6, CYP2D6, and CYP3A4/5 at concentrations significantly higher than therapeutic levels, and it is generally considered to have a low potential for causing clinically significant pharmacokinetic drug interactions through CYP inhibition.[11][12][13]
The primary metabolic pathway of desloratadine to 3-hydroxydesloratadine involves UGT2B10 and CYP2C8.[11] Therefore, DDI studies should consider co-administered drugs that are potent inhibitors or inducers of these enzymes. For instance, a strong inhibitor of UGT2B10 or CYP2C8 could potentially increase the systemic exposure of desloratadine. Conversely, inducers of these enzymes could decrease desloratadine exposure.
Conclusion
The use of a stable isotope-labeled internal standard, such as desloratadine-d5, in conjunction with a validated LC-MS/MS method, is crucial for obtaining reliable data in drug-drug interaction studies of desloratadine. The provided protocols and parameters offer a robust starting point for researchers in this field. Careful consideration of the metabolic pathways involving UGT2B10 and CYP2C8 is essential when designing and interpreting DDI studies with desloratadine.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Determination of Desloratadine and its Metabolite, 3-Hydroxydesloratadine, in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the simultaneous quantification of desloratadine (B1670295) and its active metabolite, 3-hydroxydesloratadine (B129375), in human urine samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method provides the high sensitivity and selectivity required for pharmacokinetic and metabolic studies in drug development. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a diagram.
Introduction
Desloratadine is a long-acting, non-sedating, selective peripheral H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2][3] It is the major active metabolite of loratadine.[4] Following administration, desloratadine is metabolized to 3-hydroxydesloratadine, which is also pharmacologically active.[4][5] Monitoring the urinary excretion of both desloratadine and 3-hydroxydesloratadine is crucial for understanding the pharmacokinetics and metabolism of the drug. A human mass balance study showed that metabolic products of desloratadine are equally distributed in urine and feces.[1][2] This application note provides a detailed protocol for the extraction and quantification of these analytes in human urine.
Chemical Structures
Figure 1: Chemical structures of Desloratadine and 3-Hydroxydesloratadine.
Experimental Protocol
This protocol is adapted from methodologies developed for plasma and other biological fluids, with modifications suitable for a urine matrix.[5][6][7][8]
Materials and Reagents
-
Desloratadine and 3-Hydroxydesloratadine reference standards
-
Deuterated desloratadine (desloratadine-d5) as an internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., SPEC SCX or equivalent mixed-mode cation exchange)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., AB SCIEX API-4000 or equivalent)
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. Dilute 250 µL of the urine sample with 500 µL of 2% formic acid in water.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 400 µL of methanol followed by 400 µL of 2% formic acid.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid, followed by 400 µL of a solution of 2% formic acid in 70:30 acetonitrile:methanol.[5]
-
Elution: Elute the analytes with two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 mixture of methanol:acetonitrile:water.[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase.
UPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM ammonium formate in water with 0.2% formic acid |
| Mobile Phase B | 10 mM ammonium formate in methanol with 0.2% formic acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Gradient | Gradient elution from 20% to 90% Mobile Phase B over 3.5 minutes |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Desloratadine: m/z 311.2 → 259.1 3-Hydroxydesloratadine: m/z 327.2 → 275.1 Desloratadine-d5 (IS): m/z 316.2 → 264.1 |
| Ion Source Temp. | 500 °C |
| Collision Gas | Nitrogen |
Method Validation Parameters
The following tables summarize the typical performance characteristics of this method, based on published data for biological matrices.[6][7][8][9]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Desloratadine | 0.025 - 10 | 0.025 | > 0.99 |
| 3-Hydroxydesloratadine | 0.025 - 10 | 0.025 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Desloratadine | Low QC (0.075) | < 10 | < 10 | 90 - 110 |
| Mid QC (1.0) | < 10 | < 10 | 90 - 110 | |
| High QC (8.0) | < 10 | < 10 | 90 - 110 | |
| 3-Hydroxydesloratadine | Low QC (0.075) | < 10 | < 10 | 90 - 110 |
| Mid QC (1.0) | < 10 | < 10 | 90 - 110 | |
| High QC (8.0) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Desloratadine | > 85 |
| 3-Hydroxydesloratadine | > 85 |
Experimental Workflow
Figure 2: Workflow for the determination of desloratadine and its metabolite in urine.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to accurate and precise results. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy Desloratadine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of 3-hydroxy desloratadine (B1670295), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-hydroxy desloratadine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-hydroxy desloratadine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][4] In the context of 3-hydroxy desloratadine bioanalysis, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, ultimately compromising the reliability of pharmacokinetic and bioequivalence studies.[1][5] The primary sources of matrix effects in plasma samples are often phospholipids, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer source.[3]
Q2: How can I determine if my 3-hydroxy desloratadine analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of 3-hydroxy desloratadine into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[6][7] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[8][9]
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of the analyte is spiked into a blank matrix extract and a neat solution (solvent).[1][4] The peak area of the analyte in the matrix extract is then compared to the peak area in the neat solution. The matrix factor (MF) can be calculated, and an MF value significantly different from 1 indicates the presence of matrix effects.[7]
-
Internal Standard (IS) Response Monitoring: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][4] Inconsistent IS peak areas across a batch of samples can be an indicator of variable matrix effects.[10]
Q3: What is the most effective sample preparation technique to minimize matrix effects for 3-hydroxy desloratadine?
A3: Solid-Phase Extraction (SPE) is a highly effective method for reducing matrix effects in the analysis of 3-hydroxy desloratadine from biological matrices.[11] Studies have shown that SPE can significantly reduce matrix effects, in some cases by up to 80%.[11] Compared to simpler methods like protein precipitation (PPT), SPE provides a much cleaner extract by selectively isolating the analyte and removing a larger portion of interfering matrix components, such as phospholipids.[8][11] Liquid-Liquid Extraction (LLE) is another effective technique that can offer cleaner extracts than PPT.[8][12] The choice between SPE and LLE may depend on the specific requirements of the assay, such as desired recovery, throughput, and cost.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) for 3-hydroxy desloratadine
| Potential Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the analytical column.[10] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for the chemical properties of 3-hydroxy desloratadine to ensure proper ionization and peak shape.[10] |
| Secondary Interactions with Column | Consider using a column with a different chemistry or end-capping to minimize secondary interactions. |
Problem 2: Inconsistent or Low Recovery of 3-hydroxy desloratadine
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Procedure | For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types and elution solvents to optimize the extraction efficiency.[10] |
| Analyte Instability | Perform stability experiments to check for degradation of 3-hydroxy desloratadine during the extraction process by comparing the response of a sample spiked before and after extraction.[10] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough and the volume is sufficient to completely elute the analyte from the SPE sorbent. |
Problem 3: Significant Ion Suppression or Enhancement
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix interferences.[5][10] |
| Co-elution with Matrix Components | Modify the chromatographic gradient or change the analytical column to achieve better separation of 3-hydroxy desloratadine from the ion-suppressing regions of the chromatogram.[10] |
| High Sample Concentration | If the analyte concentration is high, consider diluting the sample to reduce the overall matrix load injected into the system.[4] |
Experimental Protocols & Data
Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. While specific comparative data for 3-hydroxy desloratadine is dispersed across literature, the general consensus for related compounds like desloratadine points to the superiority of SPE and LLE over simple protein precipitation for reducing matrix interferences.
| Method | Principle | Advantages for 3-Hydroxy Desloratadine Analysis | Potential Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent.[8] | High selectivity, provides very clean extracts, significantly reduces matrix effects (up to 80% reduction reported for desloratadine).[11] | More time-consuming and costly than PPT, requires method development to optimize sorbent and solvents. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility.[8] | Good for removing non-polar interferences, can provide clean extracts.[12] | Can be labor-intensive, may use large volumes of organic solvents, emulsion formation can be an issue. |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, and the supernatant is analyzed.[1] | Simple, fast, and inexpensive. | Prone to significant matrix effects as many endogenous components, including phospholipids, remain in the supernatant. |
Detailed Solid-Phase Extraction (SPE) Protocol for 3-Hydroxy Desloratadine
This protocol is a representative example based on methods described in the literature for desloratadine and its metabolites.[11][13]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11]
-
Sample Loading: Load 0.5 mL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution, followed by two washes with 1 mL of water.[11]
-
Elution: Elute 3-hydroxy desloratadine and the internal standard with 1 mL of an elution solution (e.g., 3:97 ammonia:methanol).[11]
-
Evaporation: Dry the eluate under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for 3-hydroxy desloratadine, demonstrating the results achievable with optimized sample preparation and analytical conditions.
| Parameter | 3-Hydroxy Desloratadine | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [11] |
| Intra-day Precision (%CV) | < 5.1% | [11] |
| Inter-day Precision (%CV) | < 5.0% | [11] |
| Accuracy (% Nominal) | 99.9% - 100% | [11] |
| Recovery | 68.1% - 70.4% (using SPE) | [11] |
Visualizations
Caption: Recommended sample preparation workflow for 3-hydroxy desloratadine analysis.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Desloratadine Analysis via Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of ion suppression of desloratadine (B1670295) in electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS/MS).
Troubleshooting Guides
Ion suppression can significantly impact the accuracy, precision, and sensitivity of desloratadine quantification. This guide provides a systematic approach to identify and mitigate the root causes of this phenomenon.
Initial Assessment and Diagnosis
The first step in troubleshooting is to confirm that ion suppression is indeed the cause of the observed issues, such as low signal intensity, poor reproducibility, or inaccurate quantification.
Troubleshooting Workflow for Ion Suppression of Desloratadine
Caption: A flowchart outlining the systematic process for diagnosing and resolving ion suppression issues encountered during the analysis of desloratadine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for desloratadine analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, desloratadine, is reduced by co-eluting endogenous or exogenous components in the sample.[1][2][3][4][5] This phenomenon can lead to a decreased signal intensity, impacting the sensitivity, accuracy, and reproducibility of the analytical method.[6] In bioanalytical studies, where desloratadine is often measured at low concentrations in complex matrices like plasma, ion suppression is a significant challenge that must be addressed to ensure reliable results.[7][8]
Q2: What are the common causes of ion suppression for desloratadine in ESI-MS?
A2: Common causes of ion suppression in the analysis of desloratadine include:
-
Co-eluting Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of desloratadine.[3]
-
Sample Preparation Method: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation might not remove all matrix components as effectively as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7]
-
Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of desloratadine with matrix components.[1] The choice of mobile phase additives can also influence ionization efficiency.[2][9]
-
High Analyte Concentration: While less common for low-level bioanalysis, very high concentrations of desloratadine or its metabolites can lead to self-suppression.
Q3: How can I determine if my desloratadine signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[10] In this technique, a constant flow of a desloratadine standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of desloratadine indicates the presence of co-eluting components that are causing ion suppression.
Q4: What are the best strategies to mitigate ion suppression of desloratadine?
A4: Several strategies can be employed to minimize ion suppression:
-
Improved Sample Preparation: Switching from a simple protein precipitation method to a more selective technique like LLE or SPE can significantly reduce matrix effects.[3][7][11]
-
Chromatographic Optimization: Modifying the LC method to improve the separation of desloratadine from interfering peaks is highly effective.[1] This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column (e.g., HILIC).[9][12]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as desloratadine-d5, is the preferred internal standard.[10][13] Since it co-elutes and has nearly identical physicochemical properties to desloratadine, it will experience similar ion suppression, allowing for accurate correction of the analyte signal.
-
Sample Dilution: If the concentration of desloratadine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6] However, this may compromise the limit of quantification.
Q5: Can the choice of internal standard affect the management of ion suppression?
A5: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as desloratadine-d5, is highly recommended.[10][13] A SIL-IS will have the same retention time and ionization characteristics as desloratadine, meaning it will be affected by ion suppression in the same way. This allows for the accurate normalization of the desloratadine signal, thereby compensating for matrix effects. Using a structural analog as an internal standard may not provide the same level of compensation if it has different chromatographic behavior or ionization efficiency.
Experimental Protocols
Below are examples of experimental methodologies that have been successfully used for the analysis of desloratadine, with a focus on minimizing ion suppression.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is effective for extracting desloratadine from human plasma while removing many interfering matrix components.
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., desloratadine-d5).
-
Add 100 µL of 0.1 M NaOH solution and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane, 80:20 v/v) and vortex for 10 minutes.[13]
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[13]
Chromatographic Conditions
Optimized chromatographic conditions are crucial for separating desloratadine from potential interferences.
| Parameter | Value |
| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[13] |
| Flow Rate | 0.7 mL/min[13] |
| Column Temperature | 40°C[13] |
| Injection Volume | 5 µL[13] |
| Run Time | 2.5 - 3.0 minutes[13] |
Mass Spectrometric Conditions
The following are typical MS parameters for the detection of desloratadine and its deuterated internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Desloratadine) | m/z 311.2 → 259.2[13] |
| MRM Transition (Desloratadine-d5) | m/z 316.2 → 264.3[13] |
| Ion Spray Voltage | 3000 V[7] |
| Temperature | 500°C[7] |
| Collision Gas | 7 psi[7] |
Quantitative Data Summary
The following table summarizes the reported matrix effect and recovery data from a validated bioanalytical method for desloratadine. A matrix factor close to 1 indicates minimal ion suppression or enhancement.
| Analyte | Mean Extraction Recovery (%) | Matrix Factor (CV%) |
| Desloratadine | 85.3 | 1.34[13] |
| Desloratadine-d5 | 84.7 | 1.41[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxy Desloratadine Recovery from Plasma
Welcome to the technical support center for the analysis of 3-hydroxy desloratadine (B1670295) in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 3-hydroxy desloratadine from plasma?
A1: The most prevalent and effective methods for extracting 3-hydroxy desloratadine and its parent drug, desloratadine, from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] Protein precipitation is another technique, though it may result in a less clean extract.[1][3] SPE is often favored for its ability to minimize matrix effects and yield a cleaner sample, which is crucial for sensitive LC-MS/MS analysis.[1]
Q2: What kind of recovery efficiency can I expect for 3-hydroxy desloratadine?
A2: Recovery efficiency is dependent on the extraction method and specific protocol used. With optimized Solid-Phase Extraction (SPE) methods, you can expect recovery rates of approximately 68% to 85%.[1][4] Liquid-Liquid Extraction (LLE) has also been shown to yield high recovery, with some methods reporting recoveries for the parent compound, desloratadine, around 90%, which suggests good potential for its metabolite as well.[2]
Q3: What are matrix effects and how can they impact my results?
A3: Matrix effects are the alteration of ionization efficiency for the analyte by co-eluting compounds from the biological matrix (plasma).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 3-hydroxy desloratadine.[1][2] A clean sample extract is the best way to mitigate matrix effects. Techniques like SPE are specifically designed to reduce these interferences.[1]
Q4: What is the typical linear range for the quantification of 3-hydroxy desloratadine in plasma?
A4: The linear range for quantification can vary depending on the sensitivity of the LC-MS/MS instrument and the sample preparation method. Commonly reported ranges in published literature include 0.05-10 ng/mL and 25-10000 pg/mL.[5][6]
Troubleshooting Guide
Low Analyte Recovery
Issue: The recovery of 3-hydroxy desloratadine is consistently below expected values.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH during Extraction | The pH of the sample and wash/elution solvents is critical for efficient extraction, especially with SPE. For cation exchange SPE, ensure the sample is acidified (e.g., with formic acid) to promote retention of the basic analyte.[4] For elution, use a basic solution (e.g., with ammonium (B1175870) hydroxide) to neutralize the analyte for release.[4] |
| Inappropriate SPE Sorbent | Ensure the SPE sorbent chemistry is suitable for 3-hydroxy desloratadine. A cation exchange sorbent is a common and effective choice.[4] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. Consider increasing the organic solvent concentration or the pH of the elution buffer. Multiple, smaller volume elution steps can also improve recovery compared to a single large volume elution.[4] |
| Incorrect Solvent in LLE | The choice of organic solvent in LLE is crucial. A mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (e.g., 80:20 v/v) has been used effectively for the parent compound and is a good starting point.[2] Experiment with different solvent polarities and mixtures to optimize partitioning. |
| Incomplete Protein Precipitation | If using protein precipitation, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample and that it is vortexed thoroughly to maximize protein removal. |
High Matrix Effects
Issue: Significant ion suppression or enhancement is observed, leading to poor accuracy and precision.
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The extraction method is not adequately removing interfering phospholipids (B1166683) and other matrix components. Switch from protein precipitation to a more rigorous method like SPE or LLE.[1] |
| Inadequate SPE Washing | The wash steps in the SPE protocol may be insufficient. Introduce an additional wash step with a solvent mixture that can remove interferences without eluting the analyte (e.g., 2% formic acid in acetonitrile:methanol).[4] |
| Co-elution of Analytes and Matrix Components | The chromatographic separation is not resolving 3-hydroxy desloratadine from matrix interferences. Optimize the LC gradient, mobile phase composition, or consider a different column chemistry to improve separation. |
Poor Peak Shape and Sensitivity
Issue: The chromatographic peak for 3-hydroxy desloratadine is broad, tailing, or has a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the dried extract may be too strong, causing peak distortion upon injection. The reconstitution solvent should ideally be similar in composition to the initial mobile phase.[4] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For positive ion mode ESI, an acidic mobile phase (e.g., with 0.2% formic acid or 10mM ammonium formate) is typically used.[4] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. If this is suspected, dilute the sample. |
| MS Source Contamination | A dirty ion source can lead to a general decrease in sensitivity. Perform routine cleaning and maintenance of the mass spectrometer interface. |
Quantitative Data Summary
Table 1: Reported Recovery of 3-Hydroxy Desloratadine from Plasma
| Extraction Method | Recovery (%) | Concentration Levels | Reference |
| Solid-Phase Extraction (SPE) | ~85% | 1-10 ng/mL | [4] |
| Solid-Phase Extraction (SPE) | 68.1% - 70.4% | Low, Medium, High QC | [1] |
Table 2: Comparison of Extraction Techniques for Desloratadine (Parent Compound)
| Extraction Method | Recovery (%) | Concentration Levels | Reference |
| Liquid-Liquid Extraction (LLE) | 89.6% - 91.2% | 15.0, 2500.0, 3500.0 pg/mL | [2] |
| Solid-Phase Extraction (SPE) | 73.6% - 76% | Low, Medium, High QC | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-Hydroxy Desloratadine
This protocol is based on a method with reported ~85% extraction efficiency.[4]
-
SPE Plate: 15 mg SPEC SCX solid-phase extraction plate.
-
Pre-conditioning:
-
Add 400 µL of methanol.
-
Add 400 µL of 2% formic acid.
-
-
Sample Loading:
-
Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution.
-
Apply the diluted sample to the pre-conditioned SPE plate under vacuum (~5 in. Hg).
-
-
Washing:
-
Wash with 400 µL of 2% formic acid solution.
-
Wash with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).
-
-
Elution:
-
Elute the analyte with two aliquots of 200 µL of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).
-
-
Dry-down and Reconstitution:
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Desloratadine
This protocol is for the parent compound, desloratadine, and can be adapted for 3-hydroxy desloratadine.[2]
-
Sample Preparation:
-
To 400 µL of plasma sample in a polypropylene (B1209903) tube, add 100 µL of internal standard solution.
-
Briefly vortex for approximately 5 minutes.
-
-
Extraction:
-
Add 100 µL of 0.1 M NaOH solution.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex for approximately 10 minutes.
-
-
Phase Separation:
-
Centrifuge the samples at 4000 rpm for approximately 5 minutes at ambient temperature.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for 3-hydroxy desloratadine.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Deuterium Exchange in 3-Hydroxy Desloratadine-d6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for users of 3-hydroxy desloratadine-d6, a deuterated internal standard critical for accurate bioanalysis. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address the potential for deuterium (B1214612) exchange, a phenomenon that can impact data integrity. By understanding the factors that influence the stability of the deuterium labels, researchers can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern when using deuterated internal standards in quantitative mass spectrometry. If deuterium atoms on this compound are replaced with hydrogen, it can lead to a decrease in the internal standard's signal and a corresponding artificial increase in the signal of the non-deuterated analyte. This can compromise the accuracy of the quantitative results.[2]
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: The most susceptible position for deuterium exchange on 3-hydroxy desloratadine (B1670295) is the hydroxyl (-OH) group. Protons on heteroatoms like oxygen are known to be "exchangeable".[2] While the exact positions of the six deuterium atoms in commercially available this compound can vary, it is crucial to verify the certificate of analysis for the specific labeling pattern. Assuming a common labeling strategy, deuterium atoms on the piperidine (B6355638) ring are generally stable. However, if any deuterium atoms are placed on carbons adjacent to heteroatoms or on the aromatic ring, their stability could be influenced by experimental conditions.
Q3: Under what experimental conditions is deuterium exchange most likely to occur?
A3: Deuterium exchange is most influenced by pH. Acidic or basic conditions can catalyze the exchange of labile protons.[1] The strongest acidic pKa of 3-hydroxy desloratadine is approximately 8.82, which is attributed to the hydroxyl group.[3][4] Therefore, exposure to basic conditions (pH > 8.82) could increase the potential for exchange of the hydroxyl deuterium. Additionally, prolonged exposure to protic solvents (e.g., water, methanol) and elevated temperatures during sample storage or preparation can also facilitate deuterium exchange.
Q4: Can deuterium exchange happen in the mass spectrometer ion source?
A4: Yes, in-source exchange is a possibility. This is where deuterium exchange occurs during the ionization process within the mass spectrometer. The conditions in the ion source, such as temperature and the presence of residual protic solvent molecules, can promote this exchange. This can lead to a loss of deuterium from the internal standard, affecting quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Inaccurate Quantitative Results | Deuterium exchange leading to a loss of the internal standard's isotopic purity. | 1. Verify Co-elution: Ensure the analyte and internal standard are co-eluting. Chromatographic separation can expose them to different matrix effects. 2. Assess Isotopic Stability: Perform a deuterium exchange experiment by incubating the internal standard in a blank matrix under various pH and temperature conditions reflective of your assay. Monitor for any increase in the non-deuterated analyte signal. 3. Optimize Sample Preparation: Minimize exposure to harsh pH conditions and high temperatures. If possible, work with samples at a neutral pH. 4. Evaluate Solvent Effects: If using protic solvents, minimize the time the sample spends in these solvents before analysis. Consider using aprotic solvents for reconstitution if compatible with your method. |
| Drifting Internal Standard Response Over a Run | In-source deuterium exchange or instability of the deuterated standard under analytical conditions. | 1. Optimize Ion Source Parameters: Adjust source temperature and gas flows to minimize the potential for in-source exchange. 2. Check Mobile Phase pH: Ensure the mobile phase pH is in a range where the deuterium labels are stable. For 3-hydroxy desloratadine, avoiding highly basic mobile phases is recommended. 3. Prepare Fresh Standards: Prepare working solutions of the internal standard fresh and store them under optimal conditions (e.g., frozen, in an aprotic solvent). |
| Presence of Unlabeled Analyte Signal in Internal Standard Blank | Isotopic impurity in the deuterated standard or back-exchange during storage. | 1. Check Certificate of Analysis: Verify the isotopic purity of the internal standard from the supplier. 2. Proper Storage: Store the stock and working solutions of the deuterated standard in a tightly sealed container, protected from moisture, and at the recommended temperature. Storing in an aprotic solvent can minimize exchange. 3. Perform Blank Injection Analysis: Regularly inject a blank sample containing only the internal standard to monitor for the presence of the unlabeled analyte. |
Experimental Protocols
Protocol 1: Evaluation of Deuterium Exchange Stability
Objective: To assess the stability of the deuterium labels on this compound under simulated sample preparation and storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).
-
Prepare a series of blank biological matrix samples (e.g., plasma, urine).
-
Spike the blank matrix samples with the this compound stock solution to a final concentration typical for your analytical method.
-
-
Incubation Conditions:
-
Divide the spiked matrix samples into different aliquots to test various conditions:
-
pH: Adjust the pH of the samples to acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions.
-
Temperature: Incubate sets of samples at room temperature (25°C) and an elevated temperature (e.g., 40°C).
-
Time: Collect aliquots at different time points (e.g., 0, 2, 8, and 24 hours).
-
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the mass transitions for both this compound and the non-deuterated 3-hydroxy desloratadine.
-
-
Data Analysis:
-
Compare the peak area of the non-deuterated analyte in the incubated samples to the T=0 sample. A significant increase in the signal of the non-deuterated analyte over time indicates deuterium exchange.
-
Visualizations
Caption: Potential deuterium exchange of the hydroxyl group in this compound.
Caption: A logical workflow for troubleshooting inconsistent results with deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ContaminantDB: 3-Hydroxy Desloratadine [contaminantdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
troubleshooting poor peak shape in desloratadine chromatography
Welcome to the technical support center for desloratadine (B1670295) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in desloratadine analysis.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in the chromatography of desloratadine can manifest as peak tailing, fronting, or split peaks, compromising the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: Peak Tailing
Peak tailing is the most common peak shape problem encountered with basic compounds like desloratadine. It is characterized by an asymmetry factor > 1.2.
Possible Causes and Solutions:
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic desloratadine molecule, causing tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Desloratadine is a basic compound. Lowering the mobile phase pH (typically to between 3 and 4) protonates the molecule and suppresses the ionization of silanol groups, thus minimizing secondary interactions.[3][4][5]
-
Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small, inert group to the residual silanols, preventing their interaction with the analyte.[1]
-
Solution 3: Competitive Base Addition: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from desloratadine.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]
-
Solution: Reduce the concentration of the desloratadine sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[6][7]
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a robust sample preparation procedure to remove particulates.
-
If the column is contaminated, try washing it with a series of strong solvents.
-
-
Issue: Peak Fronting
Peak fronting, where the front of the peak is drawn out, is less common than tailing but can still occur.
Possible Causes and Solutions:
-
Sample Overload in a Non-Linear Region of the Isotherm: This can occur when the sample concentration is too high.
-
Solution: Dilute the sample and reinject.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Issue: Split Peaks
Split peaks can be a sign of a physical problem in the chromatographic system.
Possible Causes and Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[6]
-
Solution:
-
Filter all samples and mobile phases before use.
-
Try back-flushing the column. If the problem persists, the frit may need to be replaced, or the column may need to be discarded.
-
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7]
-
Solution: This is often due to column aging or harsh operating conditions. The column will likely need to be replaced.
-
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in desloratadine chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for desloratadine analysis?
A1: To achieve good peak shape for the basic compound desloratadine, a mobile phase pH between 3.0 and 4.0 is generally recommended.[3][4] This ensures that desloratadine is in its protonated form and minimizes interactions with residual silanols on the column.
Q2: What type of column is best suited for desloratadine chromatography?
A2: A high-purity, end-capped C18 or C8 column is recommended.[3][8][9][10][11] These columns have a lower concentration of active silanol groups, which helps to reduce peak tailing.
Q3: Can I use a mobile phase without a buffer?
A3: While some simple methods might use a methanol (B129727)/water mixture, for robust and reproducible results, a buffered mobile phase is highly recommended.[8][11] A buffer will maintain a constant pH, which is crucial for consistent retention times and peak shapes, especially for a pH-sensitive compound like desloratadine.
Q4: My desloratadine peak is tailing. What is the first thing I should check?
A4: The first and most common cause of tailing for desloratadine is secondary interactions with the column. Check the pH of your mobile phase to ensure it is sufficiently low (pH 3-4) to protonate the desloratadine and suppress silanol activity.
Q5: I am seeing a split peak for desloratadine. What should I do?
A5: A split peak often indicates a problem at the head of the column. First, check for any particulates in your sample and mobile phase and ensure they are filtered. If the problem persists, it could be a void in the column, in which case the column may need to be replaced.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase suitable for achieving good peak shape for desloratadine.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
Procedure:
-
Prepare the Phosphate Buffer (0.05 M):
-
Mobile Phase Composition:
-
Degassing:
Protocol 2: Sample Preparation
Materials:
-
Desloratadine reference standard or sample
-
Mobile phase (from Protocol 1) or a suitable diluent (e.g., methanol)
Procedure:
-
Stock Solution:
-
Accurately weigh about 10 mg of desloratadine and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[8]
-
-
Working Standard:
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., 10-50 µg/mL).
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[8]
-
Quantitative Data Summary
The following table summarizes typical chromatographic conditions that have been shown to produce good peak shape for desloratadine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm)[8][11] | RP-C18 (250 mm x 4.6 mm, 5 µm)[3] | Shisedo C18 (250mm x 4.6mm, 5µm)[10] |
| Mobile Phase | Methanol: Water (70:30, v/v)[8][11] | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0): Methanol (48:45:7 v/v/v)[3] | Acetonitrile: Methanol: Water (35:40:25 v/v/v)[10] |
| Flow Rate | 1.0 mL/min[8][11] | 0.8 mL/min[3] | 1.0 mL/min[10] |
| Detection | 242 nm[8] | 247 nm[3] | 256 nm[10] |
| Retention Time | 5.79 min[8][11] | 3.5 min[3] | N/A |
| Tailing Factor | < 1.2 (Implied by good practice) | 1.17[3] | N/A |
Diagram: Factors Influencing Desloratadine Peak Shape
Caption: Key factors influencing the peak shape of desloratadine in HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. jpsbr.org [jpsbr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ion suppression in LC-MS/MS analysis, with a specific focus on the effective use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1] This matrix can include various components such as salts, lipids, proteins, and metabolites.[2] The presence of these interfering compounds can lead to a reduced signal intensity for the analyte, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3] In severe cases, the analyte signal may be diminished or completely absent, even when the analyte is present in the sample.[4]
Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression.[1][4] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression should be normalized, leading to accurate quantification.[5] However, this is not always the case.[1] Deuteration can sometimes cause a slight difference in retention time between the analyte and the IS, a phenomenon known as the "deuterium isotope effect".[5][6] If this separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[4][5]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples.[4][7]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or mobile phase additives (e.g., non-volatile buffers).[4][7]
-
High analyte concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.[7]
-
Co-eluting drugs and their metabolites. [4]
Q4: How can I determine if ion suppression is affecting my assay?
A4: A widely used method to assess ion suppression is the post-column infusion experiment.[4] This technique involves infusing a constant flow of the analyte solution into the mass spectrometer's ion source while a blank matrix extract is injected onto the LC column.[4] Any significant drop in the analyte's signal during the chromatographic run indicates a region of ion suppression.[4]
Q5: What are the key characteristics of a good deuterated internal standard?
A5: When selecting a deuterated internal standard, consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[8]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions on the molecule to prevent their loss during sample processing.[8]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[8]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to experience the same matrix effects.[8]
Troubleshooting Guides
Problem 1: My analyte signal is low and variable, even with a deuterated internal standard.
This issue suggests that the deuterated internal standard may not be fully compensating for the matrix effects.
| Possible Cause | Troubleshooting Steps |
| Chromatographic separation of analyte and IS | 1. Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated IS. They should perfectly co-elute.[5] 2. Optimize Chromatography: If separation is observed, adjust the mobile phase composition, gradient, or column temperature to achieve co-elution.[8] 3. Consider a Different Column: A column with different selectivity might resolve the issue. |
| Severe Ion Suppression | 1. Perform Post-Column Infusion: Identify the regions of most significant ion suppression in your chromatogram.[5] 2. Adjust Retention Time: Modify your chromatographic method to move the analyte's elution away from these suppression zones.[5] 3. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 4. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of your analyte's concentration and the instrument's detection limits.[5] |
| Incorrect Internal Standard Concentration | 1. Verify IS Concentration: An excessively high concentration of the deuterated IS can cause self-suppression and interfere with the analyte's ionization.[5] 2. Re-prepare Solutions: Carefully prepare fresh stock and working solutions of the internal standard.[9] |
Problem 2: The signal for my deuterated internal standard is inconsistent across an analytical run.
An unstable internal standard signal can lead to poor precision and inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| Carryover | 1. Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover of late-eluting matrix components.[1] 2. Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1] 3. Optimize Autosampler Wash: Improve the autosampler wash procedure to minimize carryover between injections.[9] |
| Deuterium-Hydrogen Exchange | 1. Check Label Stability: Ensure the deuterium atoms are on stable positions of the molecule and not on exchangeable sites like -OH, -NH, or -SH groups.[8] 2. Control pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as they can promote deuterium exchange.[10] |
| In-source Fragmentation | 1. Optimize MS Parameters: Adjust ion source parameters such as cone voltage to minimize in-source fragmentation of the internal standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.[9]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked into a clean solvent at various concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike the analyte into the extracted matrix at the same concentrations as Set A.[9]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as Set A. (This set is primarily for determining recovery).[9]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
Protocol 2: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.[11]
Methodology:
-
System Setup: A standard LC-MS/MS system is required. A 'T' connector is placed between the LC column outlet and the mass spectrometer inlet. A syringe pump is used to deliver a constant flow of the analyte and internal standard solution into the mobile phase stream via the 'T' connector.[11]
-
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Begin infusing a solution of the analyte and deuterated IS at a constant flow rate (e.g., 10 µL/min) to produce a stable baseline signal.[11]
-
Inject a blank, extracted biological matrix sample onto the LC column.[11]
-
Monitor the signal intensity of the analyte and IS as the blank matrix components elute.[11]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-Hydroxy Desloratadine-d6 in Frozen Plasma
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-hydroxy desloratadine-d6 in frozen human plasma. The information is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in bioanalytical assays.
Disclaimer: Specific stability data for this compound is not widely available in published literature. The data and recommendations provided herein are primarily based on the stability of the non-deuterated analyte, 3-hydroxy desloratadine. It is a standard practice in bioanalysis to assume that the stability of a deuterated internal standard is comparable to its non-deuterated counterpart. However, it is crucial to validate the stability of the deuterated standard under your specific laboratory conditions as recommended by regulatory guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing this compound?
For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C.[4] While specific long-term stability data for this compound is not available, studies on other metabolites in plasma have shown that storage at -80°C is generally preferred for preserving sample integrity over extended periods.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
Based on available data for the non-deuterated form, 3-hydroxy desloratadine, the analyte is stable in human plasma for at least five freeze-thaw cycles. It is best practice to minimize the number of freeze-thaw cycles to prevent potential degradation.
Q3: Is this compound stable at room temperature after thawing?
Yes, the non-deuterated form, 3-hydroxy desloratadine, has been shown to be stable in human plasma at room temperature for at least 23.8 hours. This suggests that routine sample handling and preparation procedures at room temperature are unlikely to cause significant degradation.
Q4: Are there any known factors that can affect the stability of this compound in plasma?
Common factors that can affect the stability of analytes in biological matrices include temperature, light exposure, pH, and enzymatic degradation.[5] For this compound, it is advisable to store samples protected from light and to avoid prolonged exposure to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard response between samples. | Sample degradation due to improper storage or handling. | Ensure all samples have been stored under the same conditions and have undergone a similar number of freeze-thaw cycles. Verify that samples were not left at room temperature for extended periods. |
| Inconsistent sample extraction recovery. | Review and optimize the sample preparation procedure to ensure consistent recovery of the internal standard. | |
| Low internal standard response in all samples. | Degradation of the internal standard stock or working solutions. | Prepare fresh stock and working solutions of this compound. Verify the concentration and purity of the new solutions. |
| Suboptimal instrument parameters. | Optimize the mass spectrometry settings for the detection of this compound. | |
| Gradual decrease in internal standard response over a long analytical run. | Instability in the autosampler. | Assess the autosampler stability of this compound in the reconstituted sample solution. If instability is observed, consider a shorter run time or re-injecting fresh samples for longer batches. |
Quantitative Stability Data
The following table summarizes the available stability data for the non-deuterated analyte, 3-hydroxy desloratadine, in human plasma. This data can be used as a proxy for estimating the stability of this compound.
| Stability Test | Matrix | Analyte Concentration | Storage Conditions | Duration | Results (% Nominal Concentration) |
| Freeze-Thaw Stability | Human Plasma | Low and High QC | 5 cycles (-20°C to Room Temp) | 5 cycles | Within acceptable limits (typically ±15%) |
| Short-Term Stability | Human Plasma | Low and High QC | Room Temperature | 23.8 hours | Within acceptable limits (typically ±15%) |
Experimental Protocols
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Freezing: Aliquot the spiked plasma into appropriate storage tubes and freeze at -20°C or -80°C for at least 12 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
Analysis: After the final thaw, process the samples using a validated analytical method (e.g., LC-MS/MS) and compare the measured concentrations to those of freshly prepared standards.
Long-Term Stability Assessment
-
Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.
-
Storage: Aliquot the spiked plasma into appropriate storage tubes and store at the desired frozen temperature (e.g., -20°C or -80°C).
-
Time Points: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Analysis: Thaw the samples, process them using a validated analytical method, and compare the measured concentrations to those of freshly prepared standards.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxy Desloratadine
Welcome to the technical support center for the quantification of 3-hydroxy desloratadine (B1670295). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical lower limit of quantification (LLOQ) for 3-hydroxy desloratadine in human plasma?
A1: Published LC-MS/MS methods have achieved LLOQs for 3-hydroxy desloratadine in human plasma ranging from 25 pg/mL to 100 pg/mL. The achievable LLOQ will depend on the specific instrumentation, sample preparation technique, and chromatographic conditions used. For instance, a method utilizing ultra-high-pressure liquid chromatography (UPLC) and mixed-mode solid-phase extraction has reported an LLOQ of 25 pg/mL.[1][2] Another study employing solid-phase extraction achieved an LLOQ of 100 pg/mL.[3]
Q2: What are the most common sample preparation techniques for extracting 3-hydroxy desloratadine from plasma?
A2: The most frequently reported methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[3][4][5][6] SPE, particularly mixed-mode or ion-exchange sorbents, can provide cleaner extracts and may lead to improved sensitivity.[1][2][7] LLE is a simpler and often faster technique but may result in more significant matrix effects.[4][5][6]
Q3: What are the recommended mass spectrometry settings for 3-hydroxy desloratadine?
A3: For optimal sensitivity, a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended.[3][4][7] The most common precursor ion is the protonated molecule [M+H]⁺ at m/z 327.1 to 327.2.[7] Common product ions for MRM transitions are m/z 275.1 and 274.97.[3][7]
Q4: Can desloratadine and 3-hydroxy desloratadine be quantified simultaneously?
A4: Yes, numerous validated LC-MS/MS methods have been developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[4][8] These methods are commonly used in pharmacokinetic and bioequivalence studies.[4][9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 3-hydroxy desloratadine, with a focus on improving sensitivity.
Issue 1: Poor Sensitivity / High LLOQ
Possible Causes & Solutions
-
Suboptimal Sample Preparation:
-
Low Recovery: If using LLE, experiment with different organic solvents (e.g., ethyl ether, ethyl acetate:dichloromethane mixtures) and pH adjustments of the aqueous phase to improve extraction efficiency.[4][5] For SPE, ensure the sorbent type is appropriate (mixed-mode or ion-exchange can be effective) and optimize the wash and elution steps to minimize loss of the analyte.[7] Recovery can be assessed by comparing the peak area of the analyte in an extracted sample to that of an unextracted standard of the same concentration.
-
Significant Matrix Effects: Matrix components co-eluting with 3-hydroxy desloratadine can cause ion suppression, leading to reduced sensitivity. To mitigate this, consider a more rigorous sample cleanup method like SPE.[7] Chromatographic separation can also be optimized to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard (e.g., [²H₄]3-OH desloratadine) is highly recommended to compensate for matrix effects.[4]
-
-
Inefficient Ionization in Mass Spectrometer:
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For positive ESI mode, acidic mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used.[4][7] Experiment with different concentrations of these additives to find the optimal conditions for protonation of 3-hydroxy desloratadine.
-
Source Parameters: Optimize ESI source parameters such as ion spray voltage, gas temperatures, and gas flow rates to maximize the signal for 3-hydroxy desloratadine. These parameters are instrument-dependent.
-
-
Inadequate Chromatographic Separation:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio and negatively impact sensitivity. Experiment with different analytical columns (e.g., C18, C8) and mobile phase compositions (e.g., methanol (B129727) vs. acetonitrile, different buffers) to achieve sharp, symmetrical peaks.[3][4][6]
-
Gradient Elution: A well-optimized gradient elution program can help to focus the analyte into a narrower band as it elutes from the column, thereby increasing the peak height and improving sensitivity.
-
Issue 2: High Background Noise
Possible Causes & Solutions
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Carryover: If high concentrations of 3-hydroxy desloratadine are being analyzed, carryover in the autosampler and LC system can be an issue. Implement a robust needle wash protocol using a strong organic solvent.
-
Interference from Matrix: A high background can result from insufficient sample cleanup. As mentioned previously, switching to a more effective sample preparation method like SPE can help reduce chemical noise.
Experimental Protocols
Below are examples of experimental protocols adapted from published methods. These should serve as a starting point for method development.
Example 1: Solid-Phase Extraction (SPE) Method
This protocol is based on a method that achieved an LLOQ of 100 pg/mL.[3]
-
Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) sequentially with methanol and then an acidic buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic buffer to remove interfering substances.
-
Elution: Elute the 3-hydroxy desloratadine and internal standard with a basic organic solution (e.g., 3% ammonia (B1221849) in methanol).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Example 2: Liquid-Liquid Extraction (LLE) Method
This protocol is based on a method that achieved an LLOQ of 50 pg/mL.[4]
-
Sample Preparation: To 200 µL of human plasma, add the internal standard solution.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl ether) and vortex to mix.[4]
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
| Method Type | LLOQ (pg/mL) | Sample Preparation | Chromatographic System | Mass Spectrometer | Reference |
| LC-MS/MS | 100 | Solid-Phase Extraction | HPLC | Triple Quadrupole | |
| LC-MS/MS | 1000-10000 | Solid-Phase Extraction | HPLC | Triple Quadrupole | [7] |
| LC-MS/MS | 50 | Liquid-Liquid Extraction | HPLC | Triple Quadrupole | [4] |
| LC-MS/MS | 25 | Solid-Phase Extraction | UPLC | Not Specified | [1][2] |
| LC-MS/MS | 50 | Liquid-Liquid Extraction | HPLC | Triple Quadrupole |
Visualizations
Caption: General experimental workflow for 3-hydroxy desloratadine quantification.
Caption: Troubleshooting logic for improving sensitivity in 3-hydroxy desloratadine analysis.
References
- 1. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 9. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Desloratadine Poor Metabolizers in Clinical Trials
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for addressing the challenges associated with desloratadine (B1670295) poor metabolizers in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What defines a "poor metabolizer" of desloratadine?
A poor metabolizer of desloratadine is an individual who exhibits a decreased ability to convert desloratadine to its major active metabolite, 3-hydroxydesloratadine (B129375).[1][2] This phenotype is officially defined by specific pharmacokinetic (PK) parameters. An individual is classified as a poor metabolizer if they meet one of the following criteria after a controlled dose of desloratadine:
-
An Area Under the Curve (AUC) ratio of 3-hydroxydesloratadine to desloratadine of less than 0.1.[2][3][4]
-
A desloratadine elimination half-life exceeding 50 hours.[2][3][4]
These individuals experience significantly higher exposure to the parent drug.[2][3]
Q2: How common are desloratadine poor metabolizers?
The prevalence of the poor metabolizer phenotype for desloratadine varies significantly across different ethnic populations. Overall, approximately 6% of the general population are considered poor metabolizers.[2][3] The frequency is notably higher in individuals of African descent.
| Ethnic Group | Approximate Prevalence of Poor Metabolizers |
| General Population | 6%[2][3] |
| Black | 17%[2][3] |
| Caucasian | 2%[2][3] |
| Hispanic | 2%[2][3] |
| Jordanian | 3.2%[5] |
| Chinese | 2.2%[6] |
Q3: What is the clinical significance of identifying poor metabolizers in desloratadine trials?
Identifying poor metabolizers is crucial for accurately interpreting pharmacokinetic, safety, and efficacy data. Poor metabolizers have been shown to have a median exposure (AUC) to desloratadine that is approximately 6-fold greater than that of normal metabolizers.[2][3] While multidose clinical safety studies have not shown overall differences in safety between poor and normal metabolizers, the potential for increased risk of exposure-related adverse events cannot be entirely ruled out.[3][4] Therefore, prospective identification of these subjects is a key consideration for ensuring patient safety and data integrity.
Q4: What are the known metabolic pathways for desloratadine and the enzymes involved?
Desloratadine is extensively metabolized to 3-hydroxydesloratadine, an active metabolite, which is then glucuronidated.[2][4][7] While the specific enzyme(s) responsible for the 3-hydroxylation of desloratadine have not been definitively identified, recent in vitro studies suggest a key role for Cytochrome P450 (CYP) 2C8 and UGT2B10 in the overall metabolism.[8][9] It has been proposed that desloratadine may first undergo N-glucuronidation followed by CYP2C8-dependent oxidation.[8] Desloratadine and its 3-hydroxy metabolite do not significantly inhibit major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations.[10][11]
Troubleshooting Guides
Issue: Unexpectedly High Desloratadine Plasma Concentrations in a Subject
If a subject exhibits significantly higher than expected plasma concentrations of desloratadine, consider the possibility of them being a poor metabolizer.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Analyze the pharmacokinetic profile of the subject. Calculate the AUC ratio of 3-hydroxydesloratadine to desloratadine and the elimination half-life of desloratadine.
-
Phenotypic Classification: If the AUC ratio is <0.1 or the half-life is >50 hours, classify the subject as a poor metabolizer.[2][3][4]
-
Safety Monitoring: Enhance safety monitoring for this subject, paying close attention to any potential dose-related adverse events.
-
Data Stratification: In the final analysis, consider stratifying the data based on metabolizer status to assess the impact on efficacy and safety outcomes.
Issue: High Inter-Subject Variability in Pharmacokinetic Data
High variability in desloratadine exposure across a study population can often be attributed to the inclusion of individuals with different metabolic capacities.
Troubleshooting Steps:
-
Prospective or Retrospective Phenotyping/Genotyping: If not already part of the protocol, consider implementing phenotyping or genotyping to identify poor metabolizers.
-
Population Pharmacokinetic (PopPK) Modeling: Utilize PopPK modeling to identify covariates that may explain the variability, including metabolizer status.
-
Subgroup Analysis: Conduct subgroup analyses to compare the pharmacokinetics, efficacy, and safety between normal and poor metabolizers.
Experimental Protocols
Protocol 1: Pharmacokinetic Phenotyping for Desloratadine Metabolizer Status
Objective: To classify subjects as normal or poor metabolizers of desloratadine based on their pharmacokinetic profile.
Methodology:
-
Subject Enrollment: Recruit healthy volunteers or the patient population for the clinical trial. Ensure subjects have undergone a washout period for any medications that could interfere with desloratadine metabolism.
-
Drug Administration: Administer a single oral dose of 5 mg desloratadine.[5]
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of desloratadine and 3-hydroxydesloratadine in plasma samples.[5][6]
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis:
-
AUC₀₋inf for both desloratadine and 3-hydroxydesloratadine.
-
Elimination half-life (t₁/₂) of desloratadine.
-
-
Classification:
Protocol 2: Genotyping for Potential Desloratadine Metabolism-Related Genes
Objective: To identify genetic variants in candidate genes (e.g., CYP2C8, UGT2B10) that may be associated with the poor metabolizer phenotype. Note that the specific causative polymorphisms for desloratadine poor metabolizer status are still a subject of ongoing research.
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from each subject for DNA extraction.
-
DNA Extraction: Use a commercially available DNA extraction kit to isolate genomic DNA.
-
Gene/SNP Selection: Based on the latest scientific literature, select candidate genes and single nucleotide polymorphisms (SNPs) potentially involved in desloratadine metabolism. Currently, CYP2C8 and UGT2B10 are genes of interest.[8][9]
-
Genotyping Assay: Employ a validated genotyping method such as:
-
TaqMan SNP Genotyping Assays: A real-time PCR-based method.
-
DNA Sequencing (Sanger or Next-Generation): To identify both known and novel variants.
-
-
Data Analysis:
-
Call the genotypes for each subject at the selected SNP locations.
-
Correlate the genotypes with the pharmacokinetic data (phenotypes) to identify associations between specific alleles and the poor metabolizer status.
-
Visualizations
Caption: Proposed metabolic pathway of desloratadine.
Caption: Workflow for managing poor metabolizers in a clinical trial.
Caption: Logical relationship of poor metabolizer status and clinical considerations.
References
- 1. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Desloratadine and its Metabolite
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of desloratadine (B1670295) and its active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. This document summarizes key performance data and detailed experimental protocols to aid in the selection and implementation of a suitable bioanalytical method.
Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. Its primary metabolite, 3-hydroxydesloratadine, also exhibits pharmacological activity. Accurate and reliable quantification of both compounds in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.
This guide compares several published LC-MS/MS methods, presenting their validation parameters in easily comparable tables and outlining their respective experimental procedures.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters for different LC-MS/MS methods used for the simultaneous analysis of desloratadine and 3-hydroxydesloratadine. These parameters are essential for evaluating the reliability, accuracy, and sensitivity of a method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.050 - 6.0[1] | 0.100 - 11.0[2] | 0.05 - 10[3] | 0.05 - 10[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.050[1] | 0.100[2] | 0.05[3] | 0.05[4] |
| Internal Standard (IS) | Not Specified | Desloratadine-D5[2] | [2H4]desloratadine & [2H4]3-OH desloratadine[3] | Desloratadine-D4 & 3-Hydroxy desloratadine-D4[4] |
| Sample Preparation | Not Specified | Solid-Phase Extraction (SPE)[2] | Liquid-Liquid Extraction (LLE) with ethyl ether[3] | Liquid-Liquid Extraction (LLE)[4] |
| Regression Model | Not Specified | Quadratic (1/x²)[2] | Quadratic (weighted 1/concentration)[3] | Not Specified |
Table 1: Comparison of Linearity, LLOQ, Internal Standards, and Sample Preparation Techniques.
| Analyte | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Desloratadine | Method 1 | < 15[1] | < 15[1] | Not Specified |
| Method 2 | Within-batch: 4.6[2] | Between-batch: 4.4[2] | Within-batch: 100.4, Between-batch: 100.1[2] | |
| Method 5 | < 5.71[4] | < 5.47[4] | -6.67 to 5.00[4] | |
| 3-Hydroxydesloratadine | Method 1 | < 15[1] | < 15[1] | Not Specified |
| Method 2 | Within-batch: 5.1[2] | Between-batch: 5.0[2] | Within-batch: 99.9, Between-batch: 100.0[2] | |
| Method 5 | < 5.10[4] | < 6.68[4] | -7.80 to 2.60[4] |
Table 2: Comparison of Precision and Accuracy Data.
| Analyte | Method | Recovery (%) |
| Desloratadine | Method 2 | 73.6 - 76.0[2] |
| Method 10 | 89.6 - 91.2[5] | |
| 3-Hydroxydesloratadine | Method 2 | 68.1 - 70.4[2] |
| Desloratadine-d5 (IS) | Method 2 | 72.9[2] |
| Method 10 | 92.5[5] |
Table 3: Comparison of Recovery Data.
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited LC-MS/MS methods.
Method 2: Solid-Phase Extraction (SPE) Based Method[2]
-
Sample Preparation: Solid-phase extraction was utilized for sample clean-up.
-
Chromatographic Separation:
-
Column: Hypurity Advance (50 x 4.6 mm, 5-μm)
-
Mobile Phase: A mixture of Solution A and B (90:10, v/v). The specific composition of solutions A and B is not detailed in the abstract.
-
Flow Rate: 1 mL/min
-
Injection Volume: 15 µL
-
Run Time: 5 minutes
-
-
Mass Spectrometric Detection:
-
Instrument: AB SCIEX API-4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode with turbo ion spray ionization
-
Internal Standard: Deutrated desloratadine (DES-D5)
-
Method 3: Liquid-Liquid Extraction (LLE) Based Method[3]
-
Sample Preparation: Liquid-liquid extraction was performed using ethyl ether.
-
Chromatographic Separation:
-
Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm)
-
Mobile Phase: 5mM ammonium (B1175870) formate (B1220265) in water, methanol (B129727), and acetonitrile (B52724) (50:30:20, v/v/v)
-
-
Mass Spectrometric Detection:
-
Instrument: Sciex API3000
-
Ionization Mode: Positive ion electrospray
-
Internal Standards: [2H4]desloratadine and [2H4]3-OH desloratadine
-
Method 4: Alternative SPE-Based Method[6]
-
Sample Preparation: Solid-phase extraction using a SPEC SCX plate. The plate was preconditioned with methanol and 2% formic acid. The sample was diluted in 2% formic acid and applied to the plate. The plate was washed with 2% formic acid and then with 2% formic acid in acetonitrile:methanol (70:30, v/v). The analytes were eluted with 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v). The eluent was dried and reconstituted.
-
Chromatographic Separation:
-
Column: 2 x 50 mm C18
-
Mobile Phase: Gradient elution with Mobile Phase A (10 mM ammonium formate in methanol with 0.2% formic acid) and Mobile Phase B (10 mM ammonium formate in water with 0.2% formic acid).
-
Flow Rate: 250 µL/min
-
-
Mass Spectrometric Detection:
-
Instrument: Sciex API 3000 LC-MS/MS with a TurboIonspray™ interface
-
Ionization Mode: Positive ion electrospray
-
MRM Transitions:
-
Desloratadine: m/z 311.2 → m/z 259.1
-
3-Hydroxydesloratadine: m/z 327.2 → m/z 275.1
-
-
Method 5: LLE-Based Method with Deuterated Internal Standards[4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Acetonitrile (60:40, v/v) : 10mM Ammonium formate (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode via turbo ion spray source
-
MRM Transitions:
-
Desloratadine: m/z 311.10 → 259.20
-
3-Hydroxydesloratadine: m/z 327.10 → 275.10
-
Desloratadine-D4 (IS): m/z 315.20 → 263.20
-
3-Hydroxy desloratadine-D4 (IS): m/z 331.10 → 279.10
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of desloratadine and its metabolite in human plasma.
References
- 1. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for Desloratadine and its Metabolite
A comprehensive guide for researchers on the extraction of desloratadine (B1670295) and its primary active metabolite, 3-hydroxydesloratadine (B129375), from plasma samples. This guide provides a detailed comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, supported by experimental data to inform method selection in pharmacokinetic and bioanalytical studies.
The accurate quantification of desloratadine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Desloratadine, a second-generation antihistamine, is the major active metabolite of loratadine.[1][2] It is extensively metabolized in the liver to its principal active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated by glucuronidation.[3][4] The selection of an appropriate sample preparation technique is a critical step to ensure the reliability and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide presents a detailed comparison of two common extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the isolation of desloratadine and 3-hydroxydesloratadine from human plasma. We will delve into the experimental protocols for each method and present a quantitative comparison of their performance based on key analytical parameters such as recovery, matrix effect, and lower limit of quantification (LLOQ).
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique that separates analytes based on their physical and chemical interaction with a solid sorbent.[5] For the extraction of desloratadine and its metabolite, a cation-exchange mechanism is often employed due to the basic nature of the analytes.
A representative SPE protocol is as follows:
-
Sorbent: Cation-exchange SPE cartridges (e.g., SPEC SCX).
-
Sample Pre-treatment: A 250 µL aliquot of plasma is diluted with 500 µL of 2% formic acid.[6]
-
Conditioning: The SPE cartridge is conditioned with 400 µL of methanol, followed by 400 µL of 2% formic acid.[6]
-
Loading: The pre-treated sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed sequentially with 400 µL of 2% formic acid solution and 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol mixture to remove interferences.[6]
-
Elution: The analytes are eluted with two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) methanol:acetonitrile:water mixture.[6]
-
Post-Elution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 150 µL of the mobile phase for LC-MS/MS analysis.[6]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5]
A representative LLE protocol is as follows:
-
Sample Preparation: To a 200 µL plasma sample, internal standards are added, and the sample is vortexed for 1 minute.[7]
-
Extraction: An appropriate organic solvent (e.g., ethyl ether) is added to the plasma sample.[8][9]
-
Mixing: The mixture is vortexed to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous plasma to the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection: The organic layer containing the analytes is transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
Performance Comparison
The choice between SPE and LLE often depends on the specific requirements of the assay, including desired sensitivity, sample throughput, and the complexity of the biological matrix. Below is a summary of the performance characteristics of each method based on published data.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | ||
| Desloratadine | 73.6% - 76%[10] | >98%[8] |
| 3-Hydroxydesloratadine | 68.1% - 70.4%[10] | >98%[8] |
| Matrix Effect | Minimized, with ion suppression significantly reduced.[10][11] | Can be more pronounced, though manageable with appropriate solvent selection. |
| Lower Limit of Quantification (LLOQ) | 25 - 100 pg/mL[8][10][12] | 50 pg/mL[9] |
| Precision (%CV) | Intra-day: 0.7-2.0%, Inter-day: 0.7-2.7%[8] | Within-run: <7.5%, Between-run: <6.3%[12] |
| Accuracy (%Bias) | Within ±15% of nominal values[12] | 99.5% - 104.8% of nominal values[8] |
Discussion
Solid-Phase Extraction (SPE) generally offers a cleaner extract by effectively removing endogenous matrix components, which can lead to reduced matrix effects and improved assay sensitivity.[10][11] The recovery for desloratadine and its metabolite using SPE is consistent and acceptable for bioanalytical methods.[10] The automation of SPE in a 96-well format can significantly increase sample throughput, making it suitable for large-scale clinical studies.
Liquid-Liquid Extraction (LLE) is a simpler and often less expensive technique. Published data indicates that LLE can achieve very high recoveries for both desloratadine and 3-hydroxydesloratadine.[8] However, LLE may be more susceptible to matrix effects and emulsion formation, which can impact the robustness and reproducibility of the method. The choice of the organic solvent is critical to optimize recovery and minimize the co-extraction of interfering substances.
Conclusion
Both SPE and LLE are viable methods for the extraction of desloratadine and 3-hydroxydesloratadine from plasma.
-
SPE is recommended for assays requiring high sensitivity and throughput, where minimizing matrix effects is a priority. The cleaner extracts obtained with SPE can lead to more robust and reliable LC-MS/MS analysis.
-
LLE is a suitable alternative when cost and simplicity are major considerations. With careful optimization of the extraction solvent and conditions, LLE can provide excellent recovery and acceptable performance for many applications.
The ultimate choice of extraction method should be based on a thorough validation process that assesses all relevant analytical parameters to ensure the method is fit for its intended purpose.
References
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of desloratadine and pseudoephedrine in human plasma using micro solid-phase extraction tips and aqueous normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for 3-Hydroxy Desloratadine Bioanalysis: A Focus on 3-Hydroxy Desloratadine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. The choice of a suitable internal standard (IS) is a critical factor in achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide provides an objective comparison of 3-hydroxy desloratadine-d6 with other internal standards used in the quantification of 3-hydroxy desloratadine (B1670295), supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1] These compounds have the same chemical structure as the analyte but are enriched with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively compensating for matrix effects.[2]
Performance Comparison of Internal Standards
The following table summarizes the performance of various internal standards used for the quantification of 3-hydroxy desloratadine in human plasma from different studies. This comparative data highlights the effectiveness of using a deuterated internal standard.
| Internal Standard | Analyte | Extraction Method | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Effect (%CV) | Reference |
| Desloratadine-d5 (B602666) | 3-Hydroxy Desloratadine | Solid-Phase Extraction | 99.9 - 100 | 5.0 - 5.1 | 68.1 - 70.4 | 1.4 - 2.2 | [3] |
| 3-Hydroxy Desloratadine-d4 (B562000) | 3-Hydroxy Desloratadine | Liquid-Liquid Extraction | -7.8 to 2.6 | < 6.68 | Not Reported | Not Reported | [4] |
| [(²H₄)]3-OH desloratadine | 3-Hydroxy Desloratadine | Liquid-Liquid Extraction | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that deuterated internal standards, such as Desloratadine-d5, provide excellent accuracy and precision for the quantification of 3-hydroxy desloratadine.[3] The use of a SIL-IS is crucial for mitigating variability introduced during sample preparation and analysis.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the analysis of 3-hydroxy desloratadine using a deuterated internal standard.
Method 1: Solid-Phase Extraction (SPE)[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Desloratadine-d5).
-
The samples are then loaded onto a pre-conditioned solid-phase extraction cartridge.
-
The cartridge is washed with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution followed by 1 mL of water twice.
-
The analytes are eluted with 1 mL of an elution solution (3% ammonia (B1221849) in methanol).
-
The eluate is evaporated to dryness under nitrogen at 50°C.
-
The residue is reconstituted in 400 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC
-
Column: Hypurity Advance, 50 x 4.6 mm, 5-µm
-
Mobile Phase: A mixture of Solution A and Solution B (90:10, v/v). Specifics of solutions A and B are proprietary to the study but generally consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 15 µL
-
Mass Spectrometer: AB SCIEX API-4000 triple quadrupole
-
Ionization Mode: Positive ion mode with turbo ion spray
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 326.97 → 274.97
-
Desloratadine-d5 (IS): m/z 316.02 → 264.20
-
-
Method 2: Liquid-Liquid Extraction (LLE)[4]
-
Sample Preparation:
-
To a known volume of human plasma, add the internal standard solution (3-Hydroxy desloratadine-d4).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl ether).[5]
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Kromasil C18, 150mm x 4.6mm, 5µm
-
Mobile Phase: Methanol: Acetonitrile (60:40 v/v) : 10mM Ammonium formate (B1220265) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: Not specified
-
Ionization Mode: Positive ion mode with turbo ion spray
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.10 → 275.10
-
3-Hydroxy Desloratadine-d4 (IS): m/z 331.10 → 279.10
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in bioanalytical method development using internal standards.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While direct comparative data for this compound is limited in publicly accessible literature, the evidence from studies using structurally similar deuterated internal standards strongly supports its suitability for the accurate and precise quantification of 3-hydroxy desloratadine. The near-identical chemical and physical properties of this compound to the native analyte ensure that it will effectively track and compensate for variability during sample processing and analysis, particularly in mitigating matrix effects. For any bioanalytical study, it is imperative to validate the chosen internal standard according to regulatory guidelines to ensure data integrity.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Desloratadine
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of desloratadine (B1670295) in biological matrices, with a focus on providing data and protocols to support cross-validation efforts. Desloratadine, the active metabolite of loratadine, is a long-acting tricyclic histamine (B1213489) antagonist with selective H1-receptor antagonist activity.[1] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of desloratadine.
Comparative Analysis of Desloratadine Bioanalytical Methods
A variety of analytical techniques are employed for the quantification of desloratadine, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prevalent choice due to its high sensitivity and selectivity.[2] Other methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and gas chromatography.[3][4] The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
Below is a summary of performance data from several published methods for desloratadine analysis. This data can serve as a benchmark when comparing methods or during the cross-validation process.
| Parameter | Method 1: LC-MS/MS | Method 2: UPLC-MS/MS | Method 3: LC-ESI-MS/MS | Method 4: HPLC |
| Analyte(s) | Desloratadine & 3-OH desloratadine | Desloratadine & 3-OH desloratadine | Desloratadine | Desloratadine |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Tablet Dosage Form |
| Linearity Range | 100-11,000 pg/mL[3] | 0.025-10 ng/mL[5] | 0.1-20 ng/mL | 8-24 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[3] | 0.025 ng/mL[5] | 0.1 ng/mL | 8 µg/mL |
| Accuracy (% Nominal) | 99.9% - 100.4% at LLOQ[3] | >94.0%[5] | Not explicitly stated | 98.29% - 99.37% (% Recovery)[6] |
| Precision (% CV) | 4.6% - 5.1% at LLOQ[3] | 2.6% - 11.1% (inter-run)[5] | Not explicitly stated | 0.15% - 1.03% (intra- and inter-day)[6] |
| Sample Preparation | Solid-Phase Extraction (SPE)[3] | 96-well Solid-Phase Extraction[5] | Liquid-Liquid Extraction (LLE)[7] | Direct dissolution |
| Internal Standard (IS) | Deutrated Desloratadine (DES-D5)[3] | Not explicitly stated | Desloratadine-d5 (DLD5)[7] | Not applicable |
| Run Time | 5 min[3] | >2 min[5] | 2.5 min[7] | 5.79 min (retention time)[6] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of bioanalytical assays. Below are representative protocols for an LC-MS/MS and an HPLC method for desloratadine analysis.
Method 1: LC-MS/MS for Desloratadine and 3-OH Desloratadine in Human Plasma[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition Oasis HLB cartridges with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load plasma samples onto the cartridges.
-
Wash the cartridges with 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution, followed by two washes with 1 mL of water.
-
Elute the analytes with 1 mL of elution solution.
-
Evaporate the eluate to dryness under nitrogen at 50°C.
-
Reconstitute the residue in 400 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Shimadzu
-
Mass Spectrometer: AB SCIEX API-4000 triple quadrupole
-
Analytical Column: Hypurity Advance (50 x 4.6 mm, 5-µm)
-
Mobile Phase: A mixture of Solution A and Solution B (90:10, v/v). The specific composition of solutions A and B is not detailed in the provided abstract.
-
Flow Rate: 1 mL/min
-
Injection Volume: 15 µL
-
Ionization Mode: Positive ion mode with turbo ion spray
-
Retention Time: Approximately 0.52 min for both desloratadine and 3-OH desloratadine.
Method 2: HPLC for Desloratadine in Tablet Dosage Form[6]
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Prepare a 1 mg/mL solution of desloratadine standard in methanol.
-
Working Standard Solutions: Dilute the stock solution with methanol to obtain concentrations ranging from 8 to 24 µg/mL.
-
Sample Solution: Weigh and transfer a quantity of powdered tablets equivalent to 5 mg of desloratadine into a 100 mL volumetric flask. Add methanol and sonicate to dissolve, then dilute to volume. Filter the solution and make further dilutions with methanol to fall within the calibration range.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-2010
-
Column: Phenomenex C18 (250mm X 4.6mm, 5µm)
-
Mobile Phase: Methanol: Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Retention Time: 5.79 min
Cross-Validation of Bioanalytical Methods
Cross-validation is a critical process to ensure that data from different laboratories or from different analytical methods can be reliably compared.[8][9] This is particularly important in multi-site clinical trials or when a method is transferred between laboratories. The European Medicines Agency (EMA) provides guidelines on when full or partial method validation, or cross-validation, is required.[10]
The fundamental goal of cross-validation is to demonstrate that the two methods are comparable and produce equivalent quantitative results for the same set of samples.
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Desloratadine Mechanism of Action: H1 Receptor Antagonism
Desloratadine is a selective peripheral H1 receptor antagonist.[3] It exerts its antihistaminic effect by blocking the action of histamine on H1 receptors, thereby preventing the allergic response. The diagram below illustrates the simplified signaling pathway.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Analytical Methods for Desloratadine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative analytical methods for the quantification of desloratadine (B1670295), a widely used second-generation antihistamine. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Zone Electrophoresis (CZE), offering insights into the strengths and applications of each technique.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for desloratadine quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of the discussed methods based on published experimental data.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| RP-HPLC | 8 - 24[1][2] | 0.00721 µg/mL[3] | 0.0210 µg/mL[3] | 98.29 - 100.33[1][2] | < 2%[1][2] |
| 20 - 100[3] | 0.1 µg/mL[4] | 2 µg/mL[4] | 99.98 - 100.30[3] | < 3.76%[4] | |
| 50 - 300[5] | 9.78 µg/mL[5] | 29.66 µg/mL[5] | - | - | |
| LC-MS/MS | 0.005 - 5[6][7] | - | 0.1 ng/mL | 99.5 - 104.8[6][7] | 0.7 - 2.7[6][7] |
| 0.1 - 10 ng/mL[8] | - | - | 85 (extraction efficiency)[8] | - | |
| UV-Vis Spectrophotometry | 1.5 - 13[9] | - | - | - | - |
| 5 - 30[10][11] | 0.121 µg/mL[10] | 0.366 µg/mL[10] | 99.12 - 99.90[10] | < 2%[10] | |
| 1 - 14[12] | - | - | - | 0.23 - 4.0[12] | |
| 10 - 60[13] | 3.2 µg/mL[13] | - | 97.28 - 100.90[13] | - | |
| Capillary Zone Electrophoresis | 50.0 - 400.0 | 46.37 µg/mL | 140.52 µg/mL | - | - |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key analytical techniques, accompanied by workflow diagrams generated using Graphviz.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine analysis of desloratadine in pharmaceutical dosage forms due to its simplicity, specificity, and accuracy.[1][2]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A common choice is a C18 column (e.g., Phenomenex C18, 250mm x 4.6mm, 5µm).[1][2]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30, v/v) or acetonitrile (B52724), phosphate (B84403) buffer, and methanol is typically employed in an isocratic elution mode.[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][2]
-
Detection: UV detection is performed at the maximum absorbance wavelength of desloratadine, which is around 242 nm or 247 nm.[1][3]
-
Standard and Sample Preparation: Standard solutions of desloratadine are prepared in the mobile phase. For tablet analysis, a powdered tablet equivalent to a specific amount of desloratadine is dissolved in the mobile phase, filtered, and diluted to the desired concentration.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying desloratadine and its metabolites in complex biological matrices like human plasma.[6][14]
Experimental Protocol:
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer is required.
-
Column: A C18 column (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm) is often used.[6]
-
Mobile Phase: A typical mobile phase consists of an organic component (e.g., a mixture of acetonitrile and methanol) and an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).[6][14]
-
Flow Rate: A flow rate of around 0.7 mL/min is common.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For desloratadine, the transition m/z 311.2 → 259.2 is monitored.[6]
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to extract desloratadine from the plasma sample.[6][8] An internal standard, such as deuterated desloratadine (desloratadine-d5), is used for accurate quantification.[6]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the determination of desloratadine in pharmaceutical formulations.[11] Several approaches exist, including direct UV measurement and methods based on charge-transfer complex formation.
Experimental Protocol (Direct Measurement):
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which desloratadine is soluble and exhibits a distinct absorption maximum, such as 0.1 N HCl or methanol.[10][11]
-
Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of desloratadine, which is approximately 280 nm in 0.1 N HCl or 242 nm in methanol.[10][11]
-
Standard and Sample Preparation: A stock solution of desloratadine is prepared in the chosen solvent and then serially diluted to prepare working standard solutions. For tablets, a known weight of powdered tablets is dissolved in the solvent, filtered, and diluted to fall within the linear range of the calibration curve.[10]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of desloratadine in the sample solution is then determined from this curve.[10]
Capillary Zone Electrophoresis (CZE)
CZE is a high-resolution separation technique that can be used for the simultaneous determination of desloratadine and other antihistamines.[15][16]
Experimental Protocol:
-
Electrophoresis System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused silica (B1680970) capillary (e.g., 48 cm total length, 40 cm effective length, 50 µm i.d.).[15][17]
-
Background Electrolyte (BGE): A buffer solution, for instance, 25 mM phosphate buffer at pH 2.5.[15][17]
-
Applied Voltage: A high voltage, such as +25 kV, is applied across the capillary.[15][17]
-
Injection: Samples are introduced into the capillary using hydrodynamic injection (e.g., 50 mbar for 3 seconds).[15][17]
-
Detection: On-column UV detection is performed at a specific wavelength, for example, 240 nm.[15][17]
-
Temperature: The capillary temperature is maintained at a constant value, typically 25 °C.[15][17]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. jpsbr.org [jpsbr.org]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A sensitive spectrophotometric method for the determination of desloratadine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. jchps.com [jchps.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pjps.pk [pjps.pk]
- 14. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis [apb.tbzmed.ac.ir]
- 16. [PDF] Simultaneous determination of loratadine, desloratadine and cetirizine by capillary zone electrophoresis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
HPLC vs. UPLC for the Analysis of Desloratadine Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic studies and drug development. Desloratadine (B1670295), the primary active metabolite of loratadine, is an antihistamine that undergoes further metabolism to 3-hydroxydesloratadine (B129375). The choice of analytical technique for monitoring these compounds can significantly impact throughput, sensitivity, and overall efficiency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of desloratadine and its major metabolite, 3-hydroxydesloratadine, supported by experimental data.
Performance Comparison: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[1][2][3] This is primarily due to the use of smaller stationary phase particles (sub-2 µm) in UPLC, which necessitates higher operating pressures.[3] These smaller particles lead to increased chromatographic efficiency, resulting in sharper and narrower peaks.[2][3] Consequently, UPLC methods can achieve faster separations and higher throughput without compromising, and often improving, the quality of the analytical results.[1][3]
The following tables summarize key performance parameters from published HPLC and UPLC methods for the analysis of desloratadine and its metabolites.
Table 1: Quantitative Comparison of HPLC and UPLC Methods
| Parameter | HPLC Method | UPLC Method |
| Analyte(s) | Desloratadine & Loratadine | Desloratadine & 3-hydroxydesloratadine |
| Run Time | ~5.08 minutes[4][5] | ~2 minutes[6] |
| Limit of Detection (LOD) | 1.97 ng/mL (Desloratadine)[4] | Not explicitly stated, but LOQ is 0.025 ng/mL[6] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity ranges from 20.0–200.0 ng/mL[7] | 0.025 ng/mL[6] |
| Column Dimensions | 250 x 4.6 mm, 5 µm[4][5] | Not explicitly stated, but typical for UPLC |
| Flow Rate | 1.0 mL/min[4][5] | Not explicitly stated, but typically lower than HPLC |
Table 2: Summary of Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 20.0–200.0 ng/mL[7] | 0.025 - 10 ng/mL[6] |
| Precision (%RSD) | < 2%[7] | 2.6% to 9.8% (Desloratadine)[6] |
| Accuracy | > 97%[7] | > 94.7% (Desloratadine)[6] |
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analyses are provided below.
HPLC Method for Desloratadine and Loratadine in Human Plasma[4][5]
-
Sample Preparation: Protein precipitation. To 400 µL of plasma, add a drug mixture and vortex for 1 minute. Precipitate proteins with methanol (B129727) (total volume 4 mL), vortex for 1 minute, and centrifuge at 5000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
UPLC Method for Desloratadine and 3-hydroxydesloratadine in Human Plasma[6]
-
Sample Preparation: Solid-phase extraction (SPE) using a 96-well plate.
-
Chromatographic Conditions:
Visualizations
Metabolic Pathway of Desloratadine
Desloratadine is metabolized in the liver primarily to 3-hydroxydesloratadine. This process involves N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation by CYP2C8. The resulting glucuronide is then non-enzymatically deconjugated to yield 3-hydroxydesloratadine, which is subsequently eliminated.
Caption: Metabolic pathway of desloratadine.
Comparative Experimental Workflow: HPLC vs. UPLC
The general workflow for analyzing desloratadine and its metabolites involves sample preparation followed by chromatographic separation and detection. The primary differences between the HPLC and UPLC workflows lie in the instrumentation and the resulting speed of analysis.
Caption: Comparative workflow of HPLC and UPLC analysis.
References
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Mass Spectrometer Settings for Desloratadine Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of various mass spectrometer settings for the analysis of desloratadine (B1670295). By consolidating data from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this document serves as a practical resource for optimizing analytical protocols for this widely used antihistamine.
Quantitative Data Summary
The performance of a mass spectrometer is highly dependent on its settings. The following tables provide a comparative summary of key parameters from published literature, facilitating an evidence-based approach to method development for desloratadine analysis.
Table 1: Ion Source and Polarity Comparison
| Parameter | Method A | Method B | Method C |
| Ion Source | Electrospray Ionization (ESI)[1] | TurboIonSpray (a variation of ESI)[2] | Electrospray Ionization (ESI)[3] |
| Polarity | Positive[1] | Positive[2] | Positive[3] |
| Justification | ESI demonstrated a superior response compared to Atmospheric Pressure Chemical Ionization (APCI), and positive ion mode yielded a better signal than negative mode.[1] | The selection of positive mode is standard for compounds like desloratadine which possess basic nitrogen atoms amenable to protonation. | Positive ion electrospray is a common and effective technique for the analysis of molecules with amine functionalities. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Collision Energy
| Parameter | Method A | Method B | Method C |
| Precursor Ion (m/z) | 311.2[1] | 311.03[2] | 311.2[3] |
| Product Ion (m/z) | 259.2[1] | 259.10[2] | 259.1[3] |
| Collision Energy (CE) | Not specified in detail. | Instrument-specific unitless value of "seven" for collision gas.[2] | A ramped collision energy from 20% to 70% was utilized.[4] |
| Internal Standard (IS) Transition (m/z) | 316.2 → 264.3 (Desloratadine-d5)[1] | 316.02 → 264.20 (Desloratadine-d5)[2] | Not specified. |
Table 3: Source and Gas Parameter Comparison
| Parameter | Method A | Method B |
| Source Temperature | 500 °C[1] | 500 °C[2] |
| IonSpray Voltage | Not specified. | 3000 V[2] |
| Curtain Gas | Not specified. | 25 (instrument-specific units)[2] |
| Nebulizer Gas (Gas 1) | 30 psi[1] | 50 (instrument-specific units)[2] |
| Heater Gas (Gas 2) | 45 psi[1] | 40 (instrument-specific units)[2] |
Detailed Experimental Protocols
To provide a practical context, the following section details the methodologies from a representative study for the analysis of desloratadine in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE) [1]
-
In a polypropylene (B1209903) tube, 100 µL of desloratadine-d5 (B602666) internal standard (10 ng/mL) is added to 400 µL of human plasma sample.
-
The mixture is vortexed for approximately 5 minutes.
-
Subsequently, 100 µL of 0.1 M NaOH and 3 mL of an extraction solvent mixture (ethyl acetate:dichloromethane 80:20 v/v) are added.
-
The sample is then vortexed for an additional 10 minutes.
-
Centrifugation is performed at 4000 rpm for 5 minutes at ambient temperature to separate the layers.
-
The organic supernatant is carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.[3]
Chromatographic Conditions [1]
-
Chromatography System: Not specified
-
Column: Xbridge C18, 50 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: An isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (20:80, v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions [2]
-
Mass Spectrometer: AB SCIEX API-4000 triple quadrupole
-
Ion Source: Turbo Ion Spray
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Desloratadine): m/z 311.03 → 259.10
-
MRM Transition (IS - Desloratadine-d5): m/z 316.02 → 264.20
-
IonSpray Voltage: 3000 V
-
Source Temperature: 500 °C
-
Collision Gas: 7 (instrument-specific units)
-
Curtain Gas: 25 (instrument-specific units)
-
Gas 1 (Nebulizer Gas): 50 (instrument-specific units)
-
Gas 2 (Heater Gas): 40 (instrument-specific units)
Visual Representations
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of desloratadine.
Caption: The proposed fragmentation pathway for desloratadine in positive ion mode.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of a Desloratadine Bioanalytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of desloratadine (B1670295) in biological matrices, with a focus on the parameters essential for inter-laboratory validation. The data presented herein is a synthesis of established analytical techniques and typical validation outcomes to model a robust inter-laboratory study.
Introduction to Desloratadine
Desloratadine is a long-acting, second-generation antihistamine that selectively antagonizes peripheral histamine (B1213489) H1-receptors.[1][2][3] It is the active metabolite of loratadine (B1675096) and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[4][5] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, thus minimizing sedative effects.[1][2][3] The mechanism of action involves blocking the binding of histamine to H1-receptors on various cells, which in turn prevents the cascade of inflammatory responses associated with allergic reactions.[1][2][5]
Comparative Analysis of Bioanalytical Methods
The quantification of desloratadine in biological samples, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.[6][7]
Methodology Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with UV detection. | Separation by chromatography followed by mass-based detection of parent and fragment ions. |
| Sensitivity | Lower, typically in the µg/mL range.[8][9] | Higher, reaching pg/mL levels.[6][10][11] |
| Selectivity | Good, but may be susceptible to interference from matrix components. | Excellent, highly specific due to mass filtering. |
| Run Time | Generally longer.[8] | Can be very rapid, often under 5 minutes.[10][11] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate. | High, suitable for large sample batches. |
Inter-Laboratory Validation Data Summary
The following tables summarize hypothetical but representative data from a three-laboratory validation study of an LC-MS/MS method for desloratadine in human plasma.
Table 1: Linearity and Sensitivity
| Laboratory | Linearity Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Lab A | 5.0 - 500.0 | > 0.999 | 5.0 |
| Lab B | 5.0 - 500.0 | > 0.998 | 5.0 |
| Lab C | 5.0 - 500.0 | > 0.999 | 5.0 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Laboratory | QC Level (pg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Lab A | 15 (Low) | 4.5 | 102.1 | 5.1 | 101.5 |
| 150 (Medium) | 3.2 | 98.9 | 4.0 | 99.2 | |
| 400 (High) | 2.8 | 100.5 | 3.5 | 100.8 | |
| Lab B | 15 (Low) | 5.2 | 99.8 | 6.0 | 100.3 |
| 150 (Medium) | 3.8 | 101.2 | 4.5 | 100.9 | |
| 400 (High) | 3.1 | 99.5 | 3.9 | 99.7 | |
| Lab C | 15 (Low) | 4.8 | 101.5 | 5.5 | 101.0 |
| 150 (Medium) | 3.5 | 99.0 | 4.2 | 99.5 | |
| 400 (High) | 2.9 | 100.2 | 3.7 | 100.4 |
Table 3: Stability of Desloratadine in Human Plasma
| Stability Condition | Duration | Temperature | Mean % Recovery (across labs) |
| Bench-top | 6 hours | Room Temperature | 98.5 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | 97.9 |
| Long-term | 30 days | -20°C | 99.1 |
Experimental Protocols
LC-MS/MS Method for Desloratadine Quantification
This protocol outlines a typical LC-MS/MS method for the determination of desloratadine in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of internal standard solution (Desloratadine-d5).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water.
-
Wash the cartridge with 1 mL of 20% methanol (B129727) in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Xbridge C18 column (50 mm x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient of 10 mM ammonium formate (B1220265) in water (A) and methanol (B).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB SCIEX API 4000 or equivalent.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity.
Method Validation Protocol
The method validation should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and relevant regulatory guidelines (e.g., FDA, EMA).
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of desloratadine and the internal standard.
-
Linearity: Prepare a calibration curve using at least eight non-zero standards spanning the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.
-
Stability: The stability of desloratadine in plasma is evaluated under various conditions, including short-term (bench-top), freeze-thaw, and long-term storage.
Visualizations
Caption: Desloratadine's mechanism of action in blocking allergic response.
Caption: Workflow for a typical inter-laboratory bioanalytical method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DESLORATADINE; PSEUDOEPHEDRINE SULFATE 24 HOUR | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]
- 6. One moment, please... [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Why a Deuterated Internal Standard Outperforms a Structural Analog in Quantitative Analysis
In the precise world of analytical chemistry, particularly within the realms of drug development and clinical research, the accurate quantification of target molecules is not just a goal, but a necessity. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure the reliability of results by correcting for variations inherent in the analytical process. While both stable isotope-labeled (SIL) standards, such as deuterated standards, and structural analogs are employed for this purpose, a wealth of scientific evidence and regulatory preference points to the clear superiority of deuterated standards. This guide provides an in-depth, objective comparison, backed by experimental data, to illuminate the advantages of choosing a deuterated standard for high-stakes quantitative assays.
The Fundamental Difference: True Companionship vs. Mere Resemblance
A deuterated internal standard is chemically identical to the analyte of interest, with the key distinction being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1][2] This subtle modification increases the mass of the molecule, allowing it to be distinguished by the mass spectrometer, while preserving the physicochemical properties.[1] This near-identical nature is the bedrock of its superior performance.
In contrast, a structural analog is a different chemical compound that is selected for its structural similarity to the analyte.[2] While it may share some chemical properties, it is not identical. Even minor differences in structure can lead to significant variations in behavior throughout the analytical workflow, from sample preparation to detection, ultimately compromising the accuracy and precision of the quantification.[2]
Performance Under the Magnifying Glass: A Data-Driven Comparison
The superior performance of a deuterated standard becomes evident when examining key validation parameters from comparative experiments. The following table summarizes quantitative data from studies comparing the use of deuterated internal standards to structural analog internal standards in various analytical scenarios.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Analyte & Matrix | Key Takeaway |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | Sirolimus in whole blood | The deuterated standard demonstrated significantly lower variability across different patient samples, indicating more robust and reliable quantification in a complex biological matrix.[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Everolimus (B549166) in an unspecified matrix | Both internal standards achieved the same level of sensitivity.[4] |
| Accuracy (Analytical Recovery) | 98.3% - 108.1% | 98.3% - 108.1% | Everolimus in an unspecified matrix | Both internal standards provided acceptable accuracy across the linear range.[4] |
| Precision (Total Coefficient of Variation) | 4.3% - 7.2% | No significant difference | Everolimus in an unspecified matrix | Both internal standards showed comparable precision in this particular study.[4] |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | Everolimus in an unspecified matrix | The deuterated standard showed a closer agreement with an independent analytical method, suggesting higher accuracy.[4] |
| Accuracy in Complex Matrices (Quality Control Samples) | Within 25% | > 60% deviation | Pesticides in various cannabis matrices | The deuterated standard effectively compensated for matrix effects in highly variable and complex sample types, maintaining accuracy, whereas the uncorrected response with a structural analog showed significant deviation.[5] |
| Reproducibility (RSD%) in Complex Matrices | < 20% | > 50% | Pesticides in various cannabis matrices | The use of a deuterated standard resulted in much lower relative standard deviation, indicating superior reproducibility in challenging matrices.[5] |
The "Why" Behind the "What": Key Advantages of Deuterated Standards
The quantitative data consistently underscores the advantages of using a deuterated internal standard. These benefits stem from its ability to more accurately mimic the behavior of the analyte throughout the analytical process:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[6] Because a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[6] A structural analog, with its different chemical structure, will likely have a different retention time and will not experience the identical ionization interference, leading to inaccurate results.[2]
-
Correction for Sample Preparation Variability: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte can be lost.[2] A deuterated standard will have nearly identical extraction recovery to the native analyte, thus providing an accurate correction for any losses.[2] The recovery of a structural analog can differ significantly, introducing a systematic bias into the results.[2]
-
Enhanced Accuracy and Precision: By effectively normalizing for variations in sample handling, matrix effects, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative assays.[2] This leads to greater confidence in the generated data, which is critical for regulatory submissions and clinical decision-making.[2]
-
Regulatory Acceptance: Regulatory bodies, such as the European Medicines Agency (EMA), have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[2] Submissions relying on structural analogs may face increased scrutiny.[2]
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and the underlying principles of using a deuterated internal standard.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Caption: Compensation for Matrix Effects by a Deuterated Standard.
Experimental Protocols: A Closer Look at the Methodology
To ensure the robust performance of a deuterated internal standard, rigorous validation is essential. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution containing the analyte and the deuterated internal standard in the reconstitution solvent at a concentration representative of the mid-point of the calibration curve.[3]
-
Set B (Post-Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and the deuterated internal standard at the same concentrations as in Set A.[3]
-
Set C (Pre-Spiked Matrix): Spike the blank plasma from the six different sources with the analyte and the deuterated internal standard at the same concentrations as in Set A and B, and then perform the full extraction procedure.[3]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[3]
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor for the analyte by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-normalized matrix factor by dividing the peak area ratio (analyte/IS) in Set B by the peak area ratio in Set A.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six different matrix sources. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Acceptance Criteria: The CV of the IS-normalized MF should typically be ≤15%.
Conclusion: An Indisputable Choice for Data Integrity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Pharmacokinetics of Desloratadine Across Diverse Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine (B1670295), a second-generation antihistamine, is the primary active metabolite of loratadine (B1675096) and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Its efficacy and safety profile have been established in the general adult population; however, understanding its pharmacokinetic variability across different demographics and patient populations is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of the pharmacokinetics of desloratadine in pediatric and geriatric populations, as well as in individuals with renal and hepatic impairment. Furthermore, it presents a comparative analysis of desloratadine against other commonly used second-generation antihistamines. All quantitative data is supported by experimental evidence and presented in structured tables for ease of comparison. Detailed experimental protocols for key studies are also provided to aid in the critical evaluation of the presented data.
Pharmacokinetics of Desloratadine in Different Populations
The pharmacokinetic profile of desloratadine, which describes its absorption, distribution, metabolism, and excretion, can be influenced by factors such as age and organ function.
Pediatric Population
Studies have shown that the exposure to desloratadine in children is comparable to that in adults when administered at age-appropriate doses.[2][3] This similarity allows for effective dose adjustments to achieve therapeutic concentrations in younger patients.
Experimental Protocol: Pharmacokinetic Study in Children
Two open-label, single-dose studies were conducted in healthy children aged 2-5 years (n=18) and 6-11 years (n=18).[3]
-
Drug Administration: Children aged 2-5 years received a single oral dose of 1.25 mg desloratadine syrup, while those aged 6-11 years received a 2.5 mg dose.[3]
-
Sample Collection: Blood samples were collected periodically over 4 days following drug administration.[3]
-
Analytical Method: Plasma concentrations of desloratadine were measured using a validated analytical method.
Table 1: Pharmacokinetic Parameters of Desloratadine in Pediatric vs. Adult Populations
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Children (2-5 years) | 1.25 mg | 2.28 | 2.0 | 38.8 | 16.4 |
| Children (6-11 years) | 2.5 mg | 2.05 | 2.0 | 38.2 | 19.4 |
| Adults | 5 mg | 3.98 | 3.17 | 56.9 | 26.8 |
Data for children sourced from a study by Gupta et al. (2006)[3], and data for adults from a study by Affrime et al. (2002)[4]. It is important to note that the doses were adjusted for the pediatric population to achieve comparable exposures to adults.
Geriatric Population
In elderly subjects (>65 years of age), the Cmax and AUC values for desloratadine have been observed to be approximately 20% greater than in younger adults.[5] The plasma elimination half-life was also noted to be about 30% longer.[5] However, these age-related differences are not considered clinically relevant, and therefore, no dosage adjustment is typically required for the geriatric population based on age alone.[4][5]
Experimental Protocol: Pharmacokinetic Study in Geriatric Population
A multiple-dose study was conducted with 17 subjects over the age of 65.[5]
-
Drug Administration: Participants received a 5 mg dose of desloratadine.[5]
-
Pharmacokinetic Analysis: Cmax, AUC, and plasma elimination half-life were determined and compared to data from a younger adult population.[5]
Renal Impairment
Patients with chronic renal insufficiency exhibit increased exposure to desloratadine. In a single-dose study, the exposure was approximately 2- and 2.5-fold greater in individuals with mild to moderate and severe chronic renal insufficiency, respectively, compared to healthy subjects.[6] A starting dose of 5 mg every other day is recommended for adult patients with renal impairment.[7]
Hepatic Impairment
Similarly, hepatic impairment can lead to increased exposure to desloratadine. In a study involving subjects with moderate hepatic dysfunction, a 3-fold increase in desloratadine exposure (AUC) was observed.[5] For adult patients with liver impairment, a starting dose of one 5 mg tablet every other day is recommended.[7] Loratadine and desloratadine are considered preferred non-sedating antihistamines for patients with hepatic impairment as they do not have specific contraindications in liver disease.[8][9][10]
Comparative Pharmacokinetics with Other Antihistamines
Desloratadine is often compared to other second-generation antihistamines like loratadine, fexofenadine (B15129), and cetirizine.
Desloratadine vs. Loratadine
Desloratadine is the active metabolite of loratadine.[1][11] This means that loratadine is converted to desloratadine in the body to exert its antihistaminic effect.[12] As a result, desloratadine has a more direct mechanism of action. Desloratadine is reported to be at least 50-fold more potent in vitro and approximately 10-fold more potent in vivo than loratadine.[11] It also possesses a longer half-life of approximately 27 hours, which allows for sustained 24-hour efficacy.[11]
Desloratadine vs. Fexofenadine and Levocetirizine (B1674955)
When compared to fexofenadine and levocetirizine, desloratadine exhibits distinct pharmacokinetic properties. For instance, the time to reach peak plasma levels (Tmax) is longest for desloratadine (≥3 hours) compared to levocetirizine (0.9 hours).[13] Desloratadine is extensively metabolized, whereas fexofenadine and levocetirizine are poorly metabolized.[13] Notably, desloratadine has the greatest binding affinity for the H1 receptor among these second-generation antihistamines.[14]
Table 2: Comparative Pharmacokinetic Parameters of Second-Generation Antihistamines
| Drug | Tmax (h) | Volume of Distribution (L/kg) | Metabolism | Elimination Half-life (h) |
| Desloratadine | ≥3 | ~49 | Extensive | ~27 |
| Fexofenadine | - | 5.4-5.8 | Poor (~5%) | - |
| Levocetirizine | 0.9 | 0.4 | Poor (~14%) | - |
| Mizolastine (B1677215) | - | 1-1.2 | Extensive | - |
Data sourced from a comparative study by Devillier et al. (2008)[13]. A dash (-) indicates that the specific value was not provided in the cited source.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating the pharmacokinetics of desloratadine.
References
- 1. Desloratadine vs Loratadine: the links and differences between the two_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmascience.com [pharmascience.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. praxismed.org [praxismed.org]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. chemistclick.co.uk [chemistclick.co.uk]
- 13. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 3-Hydroxy desloratadine-d6
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 3-Hydroxy desloratadine-d6 is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of this compound, establishing a foundation of trust and safety in your laboratory operations.
Compound Information:
-
Product Name: this compound
-
Intended Use: For research use only. Not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure.[4] All personnel must be trained in the proper use of their PPE.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Chemically resistant gloves | Wear two pairs of powder-free nitrile or neoprene gloves.[5][6] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should go over the cuff.[5] Change gloves regularly or immediately if contaminated, torn, or punctured.[5] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn to protect against splashes and airborne particles.[6][7][8] |
| Body Protection | Disposable gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] Laboratory coats are not sufficient. |
| Respiratory Protection | Respirator (if applicable) | Use a suitable respirator if working with the solid form outside of a containment system where dust or aerosols may be generated.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and preserves the integrity of the compound.
1. Preparation and Area Designation:
-
Perform all handling of this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential exposure.
-
Ensure a safety shower and an eye wash station are readily accessible.[7]
-
Restrict access to the designated handling area to authorized personnel only.[5]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[5][7]
2. Handling the Compound:
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, protected from light.[9][10] Refrigeration is often recommended for long-term stability; always consult the manufacturer's certificate of analysis for specific storage temperatures.[9]
-
Weighing (Solid Form): If the compound is in solid form, conduct weighing within a ventilated balance enclosure or a fume hood to prevent inhalation of dust particles.
-
Solution Preparation:
-
Allow the compound to equilibrate to room temperature before opening to prevent condensation.
-
Use an inert atmosphere (e.g., nitrogen or argon) when handling to prevent oxidation and moisture contamination.[9][11]
-
Choose appropriate solvents. Methanol is a common choice, but avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[9]
-
Prepare solutions in a fume hood.
-
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials contaminated with this compound separately from other laboratory waste. This includes:
-
Used PPE (gloves, gowns, etc.)
-
Contaminated lab supplies (pipette tips, vials, etc.)
-
Excess or expired compound.
-
-
Waste Containers:
-
Use clearly labeled, sealed, and compatible containers for hazardous waste.
-
For sharps, use a designated sharps container.
-
-
Disposal Route:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste must be handled as hazardous chemical waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[8][12]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. organon.com [organon.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
